Fmoc-O-trityl-L-homoserine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTREFXHXPNEJN-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-O-trityl-L-homoserine: Chemical Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-Fmoc-O-trityl-L-homoserine, a critical building block in solid-phase peptide synthesis (SPPS). This document offers detailed information for researchers and professionals engaged in peptide chemistry and drug development, including tabulated chemical data, a detailed experimental protocol for its use in SPPS, and workflow diagrams.
Core Chemical Properties
Fmoc-O-trityl-L-homoserine is a versatile amino acid derivative widely utilized in the synthesis of peptides.[1] The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amine, while the trityl (Trt) group offers acid-labile protection for the hydroxyl side chain. This orthogonal protection scheme is fundamental to modern Fmoc-based solid-phase peptide synthesis. The trityl group also enhances the solubility of the amino acid derivative.[1][2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃₈H₃₃NO₅ | [1] |
| Molecular Weight | 583.68 g/mol | [1] |
| Appearance | White to off-white crystals | [1] |
| Melting Point | 60 - 72 °C | [1] |
| Optical Rotation | [α]²⁰/D = -14 ± 2° (c=1 in DMF) | [1] |
| Purity | ≥ 99.8% (Chiral HPLC) | [1] |
| Storage Temperature | 0 - 8 °C | [1] |
| Solubility | Soluble in Dimethylformamide (DMF) | [1][2][3] |
Chemical Structure
The structure of this compound is characterized by the L-homoserine backbone with the α-amino group protected by the Fmoc moiety and the side-chain hydroxyl group protected by the bulky trityl group.
Caption: Chemical structure of this compound.
Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis
This protocol outlines the standard procedure for the incorporation of this compound into a growing peptide chain on a solid support. The protocol is based on established Fmoc/tBu chemistry.
Materials and Reagents
-
This compound
-
Peptide synthesis grade Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Workflow for a Single Coupling Cycle
Caption: General workflow for one cycle of solid-phase peptide synthesis.
Step-by-Step Procedure
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add sufficient DMF to swell the resin for at least 30-60 minutes.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the peptide chain.[4][5][6]
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
-
Drain the solution.
3. Washing after Deprotection:
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the Fmoc-piperidine adduct.
4. Amino Acid Activation and Coupling:
-
In a separate vessel, pre-activate the this compound.
-
For HBTU/HATU activation: Dissolve this compound (3-5 equivalents relative to resin loading), HBTU or HATU (3-5 equivalents), and a hindered base like DIPEA or 2,4,6-collidine (6-10 equivalents) in DMF.[3] Allow the activation to proceed for 1-2 minutes.
-
For DIC/Oxyma activation: Dissolve this compound (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) to the solution.[3]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered sequences, the coupling time can be extended.[3]
5. Monitoring the Coupling Reaction:
-
After the coupling reaction, take a small sample of the resin beads and perform a qualitative test (e.g., the Kaiser test) to check for the presence of free primary amines.
-
A negative result (e.g., yellow beads in the Kaiser test) indicates a complete reaction. A positive result (e.g., blue beads) signifies incomplete coupling, and the coupling step should be repeated.[3]
6. Washing after Coupling:
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times) and MeOH (1-2 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next cycle of deprotection and coupling or for final cleavage and deprotection if the synthesis is complete.
Cleavage and Final Deprotection
Upon completion of the peptide sequence, the peptide is cleaved from the resin, and the side-chain protecting groups, including the trityl group on the homoserine residue, are removed. This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).
A standard cleavage cocktail is a mixture of TFA, a scavenger such as triisopropylsilane (TIS) to prevent side reactions from the released trityl cations, and water (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The cleavage is typically carried out for 1-3 hours at room temperature.
Logical Relationship of Protecting Groups in SPPS
Caption: Orthogonal protection scheme in Fmoc-based SPPS.
This guide provides essential technical information for the effective use of this compound in peptide synthesis. Adherence to these protocols and a thorough understanding of the underlying chemistry will facilitate the successful synthesis of complex peptides for research and drug development applications.
References
The Biochemical Utility of Fmoc-O-trityl-L-homoserine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-O-trityl-L-homoserine is a pivotal, orthogonally protected amino acid derivative extensively utilized in the field of biochemistry, particularly in the realm of synthetic peptide chemistry. Its unique structural features, combining the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and the acid-labile trityl (Trt) group for the side-chain hydroxyl function, render it an invaluable building block for Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive overview of its applications, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.
The incorporation of homoserine, a non-proteinogenic amino acid, into peptide sequences can impart novel conformational and biological properties. This makes this compound a key component in the synthesis of peptide-based therapeutics, including antimicrobial agents and modulators of bacterial communication systems.
Core Applications
The primary application of this compound lies in its role as a precursor for the introduction of L-homoserine residues into synthetic peptides via Fmoc-based SPPS.[1] Its utility spans several key areas of biochemical research and development:
-
Peptide Synthesis: It serves as a fundamental building block for the synthesis of custom peptides. The orthogonal protection strategy allows for the selective deprotection of the α-amino group for chain elongation without affecting the side-chain protection, which is removed during the final cleavage from the solid support.[1]
-
Drug Development: In pharmaceutical research, this derivative is instrumental in creating complex peptide structures with therapeutic potential.[1] The homoserine moiety can be a key component of bioactive peptides or can be further modified to introduce other functionalities.
-
Bioconjugation: The hydroxyl side chain of the incorporated homoserine can be selectively deprotected and used as a handle for the attachment of other molecules, such as fluorescent labels, cytotoxic drugs, or polyethylene glycol (PEG), to enhance the functionality of the peptide.[1]
-
Quorum Sensing Research: Homoserine lactones are crucial signaling molecules in bacterial quorum sensing, a process that regulates virulence and biofilm formation. This compound is a key starting material for the synthesis of N-acyl-homoserine lactone (AHL) analogs, which are used to study and modulate quorum sensing pathways, offering a promising avenue for the development of novel antimicrobial agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | Fmoc-L-HomoSer(Trt)-OH |
| CAS Number | 111061-55-3 |
| Molecular Formula | C₃₈H₃₃NO₅ |
| Molecular Weight | 583.68 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 60 - 72 °C |
| Optical Rotation | [α]²⁰D = -14 ± 2° (c=1 in DMF) |
| Purity | ≥ 99.8% (Chiral HPLC) |
Experimental Protocols
Protocol 1: Incorporation of this compound in Fmoc-SPPS
This protocol outlines the standard procedure for coupling this compound to a growing peptide chain on a solid support.
Materials:
-
This compound
-
Peptide synthesis resin (e.g., Rink Amide, Wang) with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagent (e.g., HATU, HBTU, DIC)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU: 2.9 equivalents) in DMF.
-
Add the base (e.g., DIPEA: 6 equivalents) to the activation mixture and agitate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate the mixture for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and N-terminal Fmoc deprotection, wash the resin with DMF, DCM, and MeOH, and dry it under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the trityl group from the homoserine residue.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.
-
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data: Coupling Efficiency
The choice of coupling reagent significantly impacts the efficiency of peptide bond formation. The following table provides representative coupling efficiencies for Fmoc-protected amino acids with common coupling reagents. While specific data for this compound is not extensively published in a comparative format, these values serve as a general guideline.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | Good |
Note: Actual yields and purities can vary depending on the specific peptide sequence, resin, and reaction conditions.
Visualizations: Workflows and Signaling Pathways
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for incorporating this compound into a peptide chain using SPPS.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a homoserine-containing peptide.
Synthesis of N-Acyl Homoserine Lactone (AHL) Analogs
This compound is a precursor for synthesizing homoserine lactone, which can then be acylated to produce AHL analogs for quorum sensing studies.
Caption: Synthetic pathway for N-acyl homoserine lactone (AHL) analogs from this compound.
On-Resin Peptide Cyclization via Homoserine
The side-chain hydroxyl group of homoserine can be utilized for on-resin cyclization of peptides, enhancing their stability and conformational rigidity.
Caption: Workflow for on-resin cyclization of a peptide containing a homoserine residue.
Conclusion
This compound is a versatile and indispensable reagent for modern biochemical research and drug development. Its orthogonal protecting groups facilitate its efficient incorporation into peptides via SPPS, enabling the synthesis of a wide array of modified peptides with unique biological properties. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors, from basic peptide synthesis to the development of novel therapeutics targeting complex biological pathways.
References
An In-depth Technical Guide to the Role of the Trityl Protecting Group in Fmoc-O-trityl-L-homoserine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Fmoc-O-trityl-L-homoserine, focusing on the critical role of the trityl protecting group in Solid-Phase Peptide Synthesis (SPPS). It is intended for an audience with a professional background in chemistry, biochemistry, and pharmaceutical development.
Executive Summary
This compound is a pivotal amino acid derivative for the synthesis of complex peptides and peptidomimetics.[1] The strategic employment of orthogonal protecting groups is fundamental to successful peptide synthesis, and in this context, the trityl (Trt) group, which protects the side-chain hydroxyl of the homoserine residue, is of paramount importance. This document will elucidate the chemical properties of the trityl group, its application in Fmoc-based SPPS, detailed experimental protocols, and potential challenges.
The Core Function of the Trityl Protecting Group
The trityl group is a triphenylmethyl moiety, a bulky and acid-labile protecting group.[2] Its primary function in the context of this compound is to shield the reactive hydroxyl group on the homoserine side chain from unwanted reactions during peptide synthesis.[3]
Key Characteristics of the Trityl Group:
-
Acid Lability: The trityl group is readily cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA).[2] This lability is due to the formation of the highly stable trityl cation upon protonation.
-
Base Stability: It is robust and stable under the basic conditions required for the removal of the Nα-Fmoc protecting group (typically 20% piperidine in DMF).[2]
-
Steric Hindrance: The bulkiness of the trityl group provides excellent steric protection for the side-chain hydroxyl group. This steric bulk can also disrupt peptide aggregation during the synthesis of long or hydrophobic sequences.[4]
-
Orthogonality: The differential stability of the Fmoc (base-labile) and trityl (acid-labile) groups is the cornerstone of the orthogonal protection strategy in modern peptide synthesis. This allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protection.[2]
Data Presentation: A Comparative Overview of Acid Lability
| Protecting Group | Protected Amino Acid(s) | Typical Cleavage Conditions | Relative Acid Lability |
| Trityl (Trt) | Ser, Thr, Hse, Cys, Asn, Gln, His | 1-5% TFA in DCM; Acetic acid/TFE/DCM [4][5] | High |
| tert-Butyl (tBu) | Ser, Thr, Asp, Glu, Tyr | >90% TFA[4] | Moderate |
| tert-Butyloxycarbonyl (Boc) | Lys, Trp | >90% TFA | Moderate |
| Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Arg | >90% TFA | Moderate |
This table provides a generalized comparison. Actual cleavage times can vary based on the peptide sequence, resin, and scavenger cocktail used.
Experimental Protocols
The following are detailed methodologies for the incorporation of this compound in Fmoc-based SPPS.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amides) or 2-chlorotrityl chloride resin (for C-terminal acids)[6]
-
Amino Acids: Fmoc-protected amino acids, including this compound
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Coupling Reagents: HATU, HBTU, or PyBOP[6]
-
Bases: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine[6]
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF[6]
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O) (e.g., 95:2.5:2.5 v/v/v)[7]
-
Other: Acetic anhydride (for capping), Diethyl ether (for precipitation)[6]
Step-by-Step Synthesis Protocol (0.1 mmol scale)
-
Resin Swelling: Swell the chosen resin in DMF for at least 30 minutes in a reaction vessel.[7]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[7]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 eq.), a coupling reagent (e.g., HBTU, 3 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation solution and mix for 1-2 minutes. Avoid prolonged pre-activation.[7]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).[7]
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.[7]
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). The use of scavengers like TIS is crucial to prevent the re-attachment of the trityl cation to sensitive residues.[7]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding the TFA solution dropwise to cold diethyl ether.[7]
-
Centrifuge the ether suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions and Mitigation
While the trityl group is generally robust, some potential side reactions should be considered:
-
Premature Deprotection: Although stable to piperidine, prolonged exposure or the use of stronger bases could potentially lead to some loss of the trityl group.
-
Alkylation: During acid-mediated cleavage, the liberated trityl cation is a reactive electrophile. It can alkylate nucleophilic side chains, particularly tryptophan and methionine. The inclusion of scavengers like triisopropylsilane (TIS) in the cleavage cocktail is essential to trap these cations.[8]
-
Homoserine Lactone Formation: Under strongly acidic conditions, the side chain of homoserine can cyclize to form a lactone. This is more of a concern with harsher cleavage conditions than those typically used for trityl group removal.[8]
Mandatory Visualizations
Orthogonal Protection Strategy in Fmoc-SPPS
Caption: Orthogonal protection scheme in Fmoc-SPPS.
Workflow for Incorporating this compound
Caption: SPPS workflow for this compound.
Conclusion
The trityl protecting group is an indispensable tool in modern peptide chemistry, enabling the synthesis of complex peptides containing homoserine and other residues with reactive side chains. Its compatibility with the Fmoc-SPPS strategy, stemming from its base stability and mild acid lability, allows for a robust and efficient orthogonal protection scheme. A thorough understanding of its properties, coupled with optimized protocols and awareness of potential side reactions, empowers researchers to effectively utilize this compound in the development of novel peptide-based therapeutics and research tools.
References
The Strategic Advantage of Fmoc-O-trityl-L-homoserine in Modern Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development and chemical biology, the incorporation of non-proteinogenic amino acids is a key strategy for modulating the pharmacological properties of peptides. Fmoc-O-trityl-L-homoserine stands out as a valuable building block in solid-phase peptide synthesis (SPPS), offering distinct advantages in the synthesis of complex and modified peptides. This technical guide provides a comprehensive overview of the benefits, experimental protocols, and strategic considerations for utilizing this compound in your research.
Core Advantages of the Fmoc/Trityl Strategy for Homoserine Integration
The use of this compound leverages the synergistic benefits of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group and the trityl (Trt) group for the side-chain hydroxyl group. This orthogonal protection scheme is central to modern Fmoc-SPPS.
Key Benefits:
-
Mild Deprotection Conditions: The Fmoc group is cleaved under mild basic conditions, typically with piperidine, which preserves acid-labile side-chain protecting groups and the peptide-resin linkage.[1][2] This is in contrast to the harsher acidic conditions required for Boc deprotection.[3]
-
Enhanced Stability and Solubility: The bulky trityl group provides robust protection for the homoserine side-chain hydroxyl group, preventing undesirable side reactions such as O-acylation during coupling steps.[4] Furthermore, the trityl group can enhance the solubility of the protected amino acid in common SPPS solvents.[5]
-
Reduced Side Reactions: The Fmoc/tBu strategy, which is compatible with the use of this compound, generally leads to fewer side reactions compared to Boc-based synthesis.[1] The mild deprotection conditions minimize the risk of side-chain modifications.
-
High Yield and Purity: The efficiency of Fmoc chemistry, combined with the stability afforded by the trityl group, contributes to higher yields and purity of the final peptide.[4]
-
Orthogonality for Selective Modification: The acid-labile nature of the trityl group allows for its selective removal on-resin using dilute trifluoroacetic acid (TFA), while the peptide remains attached to the support and other side-chain protecting groups (like tBu) are retained.[6] This enables site-specific modification of the homoserine side chain.
Data Presentation: A Comparative Overview of Protecting Groups
While direct quantitative comparisons of different homoserine protecting groups are not extensively available in the literature, the following tables provide a summary of the general characteristics and typical performance of protecting groups commonly used in peptide synthesis.
Table 1: Comparison of α-Amino Protecting Groups
| Protecting Group | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Fmoc | 20% Piperidine in DMF | Mild, orthogonal to acid-labile side-chain groups | Potential for diketopiperazine formation, dibenzofulvene adducts |
| Boc | 25-50% TFA in DCM | Robust, less prone to aggregation in some cases | Harsh acidic conditions, potential for side-chain degradation |
Table 2: Comparison of Side-Chain Protecting Groups for Hydroxyl Amino Acids
| Protecting Group | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Trityl (Trt) | 1-5% TFA in DCM (selective); 95% TFA (final) | Highly acid-labile, allows for orthogonal deprotection, bulky | Can generate stable carbocations requiring scavengers |
| t-Butyl (tBu) | 95% TFA (final cleavage) | Stable to mild acids and bases | Requires strong acid for removal, not suitable for orthogonal deprotection on resin |
Table 3: Typical Coupling Efficiencies in Fmoc-SPPS
| Amino Acid Type | Representative Amino Acids | Typical Coupling Efficiency |
| Standard | Ala, Gly, Leu | >99% |
| Sterically Hindered | Val, Ile, Thr | 98-99% |
| Side-Chain Protected | Asp(OtBu), Ser(tBu), Hse(Trt) | >98% |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.
Protocol 1: Standard Coupling of this compound
1. Resin Swelling:
- Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 5 minutes.
- Drain the solution.
- Repeat the piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of this compound:
- In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the solution to activate the amino acid.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.
4. Capping (Optional):
- If the coupling is incomplete, any unreacted amino groups can be capped by treating the resin with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
5. Washing:
- Drain the coupling solution and wash the resin with DMF (3-5 times).
6. Repeat Cycle:
- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Selective On-Resin Deprotection of the O-Trityl Group
This protocol allows for the modification of the homoserine side-chain while the peptide remains attached to the resin.
1. Peptide Synthesis:
- Synthesize the peptide sequence containing this compound as described in Protocol 1.
2. Final N-terminal Fmoc Deprotection:
- Perform the final Fmoc deprotection as described in Protocol 1, step 2.
3. Washing:
- Wash the resin thoroughly with DMF, followed by dichloromethane (DCM).
4. Selective O-Trityl Deprotection:
- Prepare a solution of 1-5% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIS) as a scavenger in DCM.
- Treat the resin with the dilute TFA solution for 5-10 minutes at room temperature with gentle agitation. Repeat this treatment 2-3 times.[6]
- The appearance of a yellow color in the solution indicates the release of the trityl cation.
- Wash the resin thoroughly with DCM to remove the TFA and cleaved trityl groups.
- Wash with a solution of 10% DIPEA in DMF to neutralize any residual acid, followed by extensive DMF washes.
5. Side-Chain Modification:
- The deprotected homoserine side-chain hydroxyl group is now available for further chemical modification on the solid support.
Protocol 3: Final Cleavage and Global Deprotection
1. Resin Preparation:
- After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.
2. Cleavage Cocktail Preparation:
- Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing tryptophan, 1,2-ethanedithiol (EDT) can be added.
3. Cleavage Reaction:
- In a fume hood, add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-4 hours.
4. Peptide Precipitation and Isolation:
- Filter the cleavage mixture to separate the resin.
- Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
- Centrifuge the ether suspension to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.
- Dry the crude peptide under vacuum.
5. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Conclusion
This compound is a versatile and highly effective building block for the synthesis of homoserine-containing peptides. The combination of the mild, orthogonal Fmoc strategy with the robust protection offered by the trityl group facilitates the efficient synthesis of complex peptides with high purity. The ability to selectively deprotect the homoserine side chain on-resin further expands the utility of this derivative, enabling the creation of uniquely modified peptides for a wide range of applications in drug discovery and chemical biology. By understanding the principles and protocols outlined in this guide, researchers can confidently incorporate this compound into their peptide synthesis workflows to achieve their scientific goals.
References
A Technical Guide to Fmoc-O-trityl-L-homoserine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-O-trityl-L-homoserine, a key building block in modern peptide synthesis. This document outlines its chemical properties, provides a detailed protocol for its use in solid-phase peptide synthesis (SPPS), and illustrates the synthesis workflow.
Core Compound Data
This compound is a derivative of the non-proteinogenic amino acid L-homoserine, which is protected at the α-amino group by a fluorenylmethyloxycarbonyl (Fmoc) group and at the side-chain hydroxyl group by a trityl (Trt) group. This dual protection scheme makes it highly suitable for Fmoc-based solid-phase peptide synthesis, the predominant method for chemically synthesizing peptides. The bulky trityl group offers robust protection for the hydroxyl side chain, preventing unwanted side reactions during peptide assembly.
| Property | Value | Reference |
| CAS Number | 111061-55-3 | [1] |
| Molecular Formula | C₃₈H₃₃NO₅ | [1] |
| Molecular Weight | 583.68 g/mol | [1] |
| Appearance | White to off-white solid | |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | [1][2] |
Experimental Protocol: Incorporation of this compound in SPPS
The following is a detailed protocol for the incorporation of an this compound residue into a peptide chain using manual solid-phase peptide synthesis. This protocol is based on standard, widely adopted Fmoc/tBu chemistry.[2]
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the SPPS reaction vessel.
-
Wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).
-
Swell the resin in DMF for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate the mixture by allowing it to stand for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the trityl and other acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Experimental Workflow
The following diagram illustrates the cyclical nature of the solid-phase peptide synthesis process for incorporating this compound.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathways and Logical Relationships
This compound is a synthetic building block and is not directly involved in biological signaling pathways. Its relevance lies in its utility for synthesizing peptides that may be designed to interact with or modulate such pathways. The logical relationship central to this compound is the workflow of solid-phase peptide synthesis, as depicted in the diagram above. This process allows for the precise, stepwise assembly of amino acids into a desired peptide sequence. The choice of protecting groups, like Fmoc and trityl, is crucial for the success of this strategy, ensuring that the correct peptide bond is formed at each step without unintended side reactions.
References
An In-depth Technical Guide on the Solubility and Stability of Fmoc-O-trityl-L-homoserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-O-trityl-L-homoserine, a key building block in peptide synthesis, offers researchers a strategic tool for the incorporation of homoserine residues into peptide sequences. The N-α-9-fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group essential for stepwise peptide elongation, while the O-trityl (Trt) group offers acid-labile protection for the side-chain hydroxyl group. This orthogonal protection scheme allows for selective deprotection and modification, making it a valuable reagent in the synthesis of complex peptides, peptide libraries, and modified peptide therapeutics.[1][2]
This technical guide provides a comprehensive overview of the solubility and stability of this compound, presents detailed experimental protocols for their determination, and illustrates its application in a standard solid-phase peptide synthesis workflow.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 111061-55-3 |
| Molecular Formula | C₃₈H₃₃NO₅ |
| Molecular Weight | 583.68 g/mol [1] |
| Appearance | White to off-white crystals or powder[1] |
| Melting Point | 60 - 72 °C[1] |
| Optical Rotation | [α]²⁰D = -14 ± 2° (c=1 in DMF)[1] |
| Storage Conditions | 0 - 8 °C[1] |
Solubility Profile
The solubility of Fmoc-protected amino acids is a critical parameter in solid-phase peptide synthesis (SPPS), directly influencing the efficiency of coupling reactions.[3] The large, hydrophobic Fmoc group generally imparts good solubility in polar aprotic solvents commonly used in peptide synthesis.[4]
Qualitative and Quantitative Solubility Data
| Solvent | Type | Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Clearly soluble at 0.5 M (1 mmole in 2 mL)[2] | The most common and effective solvent for SPPS.[3] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Expected to be highly soluble | Another common solvent for SPPS, though some Fmoc-amino acids may show greater decomposition over time compared to DMF. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be highly soluble | Often used to dissolve difficult amino acids, sometimes in a mixture with DMF. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Expected to have moderate to good solubility | Frequently used in SPPS, though sometimes requires the addition of DMF for complete dissolution of Fmoc-amino acids. |
| Tetrahydrofuran (THF) | Polar Aprotic | Expected to have limited to moderate solubility | Used in some "green" SPPS protocols, but generally has lower solvating power for Fmoc-amino acids than DMF or NMP. |
| Acetonitrile (ACN) | Polar Aprotic | Expected to have limited solubility | More commonly used in purification (RP-HPLC) rather than as a primary solvent for coupling reactions. |
| Water | Polar Protic | Expected to be sparingly soluble | The hydrophobic nature of the Fmoc and trityl groups significantly limits solubility in aqueous solutions. |
Stability Profile
The stability of this compound is defined by the lability of its two key protecting groups: the base-labile Fmoc group and the acid-labile trityl group. This orthogonal stability is fundamental to its utility in Fmoc-based SPPS.
Stability of the Fmoc Group
The N-α-Fmoc group is stable under the acidic conditions used for side-chain deprotection and cleavage from many resins. However, it is readily cleaved by secondary amines, most commonly a 20% solution of piperidine in DMF.[5] This deprotection is a critical step in each cycle of peptide elongation. The Fmoc group exhibits relative stability towards tertiary amines like N,N-diisopropylethylamine (DIPEA), which are often used as bases in the coupling step.[5]
Stability of the O-Trityl Group
The O-trityl group is a bulky and highly acid-sensitive protecting group for the hydroxyl function of the homoserine side chain.
-
Acid Lability: The trityl group is stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF). It is, however, readily cleaved under acidic conditions. Specifically for Fmoc-Hse(Trt)-OH, the trityl group can be selectively removed on-resin using a mild solution of 1% trifluoroacetic acid (TFA) in DCM, often with the addition of a scavenger such as 5% triisopropylsilane (TIS) to prevent side reactions.[2] This allows for side-chain modification while the peptide remains attached to the solid support.
-
Final Cleavage: The trityl group is completely removed during the final cleavage of the peptide from the resin using standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O).[6]
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standardized method for determining the equilibrium solubility of this compound in a specific solvent.[4]
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, NMP, DCM)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled orbital shaker
-
Syringes and 0.2 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Sample Extraction and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a 0.2 µm syringe filter into a clean vial to remove any undissolved particles.
-
Quantification: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample and the standard solutions by HPLC using a C18 reverse-phase column and UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).
-
Data Analysis: Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations. Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
-
Calculation of Solubility: Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. This value represents the equilibrium solubility.
Protocol for Assessing Stability in Solution
This protocol provides a general method to assess the stability of this compound in a given solvent over time, which can be adapted for various conditions (e.g., different temperatures, presence of additives).
Materials:
-
This compound
-
Solvent or solution of interest (e.g., DMF, 20% piperidine in DMF, coupling cocktail)
-
HPLC vials
-
Thermostatically controlled environment (e.g., incubator, water bath)
-
HPLC system with a UV detector
Procedure:
-
Solution Preparation: Prepare a solution of this compound of a known concentration in the solvent/solution to be tested.
-
Time Zero (T₀) Analysis: Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial purity profile and peak area of the intact compound.
-
Incubation: Store the solution under the desired test conditions (e.g., room temperature, 37 °C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the T₀ sample.
-
Data Analysis: Compare the peak area of the intact this compound at each time point to the T₀ peak area. The appearance of new peaks may indicate degradation products. Calculate the percentage of the remaining intact compound at each time point to determine its stability over time under the tested conditions.
Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows.
Caption: Workflow for determining equilibrium solubility.
Caption: Workflow for SPPS incorporation.
References
An In-depth Technical Guide to Homoserine-Containing Peptides and Their Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoserine-containing peptides represent a pivotal class of molecules with expansive applications in chemical biology, drug discovery, and materials science. Homoserine, an isomer of the proteinogenic amino acid threonine, is distinguished by an additional methylene group in its side chain (HO-CH₂-CH₂-).[1][2] While not encoded by DNA, L-homoserine is a key intermediate in the biosynthesis of essential amino acids like methionine, threonine, and isoleucine.[1] Its incorporation into peptides, either naturally or through synthetic strategies, imparts unique chemical properties that are leveraged for a variety of purposes.
The significance of homoserine is twofold. Firstly, its lactone form, homoserine lactone, is the foundational structural motif of N-acyl homoserine lactones (AHLs), which are crucial signaling molecules in the quorum sensing systems of Gram-negative bacteria.[3][4][5] This makes homoserine-containing peptides invaluable tools for studying and combating bacterial communication and virulence. Secondly, the hydroxyl group in homoserine's side chain serves as a versatile chemical handle for advanced peptide engineering, enabling sophisticated modifications such as peptide cyclization and the chemoselective ligation of large protein constructs.[3] This guide provides a comprehensive overview of the synthesis, characterization, and core applications of these multifaceted peptides.
Synthesis Strategies for Homoserine-Containing Peptides
The generation of peptides incorporating homoserine is primarily accomplished through three distinct strategies: direct incorporation during solid-phase peptide synthesis (SPPS), post-synthetic modification of a methionine precursor, or convergent assembly via chemoselective ligation. The choice of method is dictated by the desired C-terminal functionality and the complexity of the target peptide.[3]
Direct Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The most direct route involves the stepwise addition of protected amino acids, including a homoserine derivative, onto a solid support.[3] This method is highly compatible with the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry.[3] To prevent unwanted side reactions, the hydroxyl group on the homoserine side chain must be protected, typically with a Trityl (Trt) group.[2][6]
Post-Synthetic Modification: CNBr Cleavage
An alternative and widely used method for producing peptides with a C-terminal homoserine lactone involves the chemical cleavage of a methionine-containing precursor peptide with cyanogen bromide (CNBr).[3] This reaction specifically cleaves the peptide bond at the C-terminal side of the methionine residue, converting the methionine into a terminal homoserine lactone.[1][3] This approach is particularly effective for creating libraries of peptides for high-throughput screening, with cleavage efficiencies often exceeding 90%.[3]
Chemoselective Ligation
For the assembly of large or complex peptides, chemoselective ligation techniques offer a powerful convergent approach. The α-Ketoacid-Hydroxylamine (KAHA) ligation is particularly relevant, as the reaction of a peptide with a C-terminal α-ketoacid and a peptide with an N-terminal (S)-5-oxaproline (a hydroxylamine derivative) directly forms a native peptide bond with a homoserine residue at the ligation site.[3] This method allows for the coupling of large, unprotected peptide fragments in an aqueous solution.[3]
| Synthesis Strategy | C-Terminal Outcome | Advantages | Considerations |
| Direct SPPS | Free acid, amide, or other functional group depending on the resin. | High compatibility with standard Fmoc chemistry; precise control over sequence. | Requires protected homoserine monomer; potential for side reactions if protection is incomplete.[3][6] |
| CNBr Cleavage | Homoserine Lactone | High cleavage efficiency (>90%); ideal for creating C-terminal lactone libraries.[3] | Limited to producing a C-terminal lactone; requires a methionine precursor. |
| KAHA Ligation | Homoserine residue at the ligation junction. | Enables synthesis of very large peptides; couples unprotected fragments.[3] | Requires synthesis of specialized peptide fragments (α-ketoacid and N-terminal hydroxylamine). |
Experimental Protocols
Protocol 1: General Fmoc-SPPS for a Homoserine-Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-DL-Hse(Trt)-OH.
-
Resin Preparation : Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection : Drain the DMF, add a solution of 20% piperidine in DMF to the resin, and agitate for 5-10 minutes. Drain and repeat once.
-
Washing : Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
Coupling of Fmoc-Hse(Trt)-OH :
-
In a separate vial, pre-activate Fmoc-DL-Hse(Trt)-OH (3 equivalents relative to resin loading) with a coupling reagent like HATU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[2]
-
-
Monitoring and Washing : Perform a ninhydrin test to confirm the completion of the coupling reaction. Once complete, wash the resin with DMF (3-5 times).
-
Chain Elongation : Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection : After synthesizing the full peptide, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Purification : Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Protocol 2: CNBr Cleavage to Generate a Homoserine Lactone
This protocol details the cleavage of a resin-bound peptide containing a C-terminal methionine.
-
Peptide Synthesis : Synthesize the target peptide sequence ending with a methionine residue on a suitable solid support using the general Fmoc-SPPS protocol.
-
Resin Preparation : Upon completion of synthesis, wash the peptidyl-resin with DCM and dry it thoroughly under a vacuum.[3]
-
CNBr Cleavage Reaction :
-
Suspend the dried resin in a solution of 70% formic acid in water.
-
Add CNBr (10-50 equivalents relative to the peptide) to the suspension.
-
Allow the reaction to proceed in the dark under nitrogen for 12-24 hours.
-
-
Work-up : Dilute the reaction mixture with water, filter to remove the resin, and lyophilize the filtrate to obtain the crude peptide with a C-terminal homoserine lactone.
-
Purification : Purify the crude peptide using RP-HPLC.
Analytical Characterization
Confirming the identity, purity, and structure of synthesized homoserine-containing peptides is critical. A combination of analytical techniques is employed for comprehensive characterization.
| Technique | Information Provided | Key Features |
| Mass Spectrometry (MS/MS) | Molecular weight confirmation and amino acid sequence verification.[7][8][9] | High sensitivity (femtomole range), high throughput; essential for identifying deletion sequences.[6][7] |
| NMR Spectroscopy | Detailed 3D structure, confirmation of stereochemistry, and atomic-level connectivity.[7] | Non-destructive; provides through-bond and through-space information.[7] |
| Chiral HPLC/GC-MS | Validation of enantiomeric purity (e.g., D- vs. L-homoserine).[10] | Crucial for peptides with non-proteinogenic stereochemistry; often requires derivatization.[10] |
| Circular Dichroism (CD) | Information on the peptide's secondary structure (e.g., alpha-helix, beta-sheet).[10] | Rapid method for assessing overall conformation in solution.[10] |
Applications of Homoserine-Containing Peptides
Quorum Sensing and Antimicrobial Development
Many Gram-negative bacteria utilize N-acyl homoserine lactones (AHLs) for cell-to-cell communication in a process called quorum sensing (QS).[4][11] This system allows bacteria to monitor their population density and coordinate collective behaviors like biofilm formation and virulence factor expression.[5][11]
The canonical QS system involves a LuxI-family synthase that produces the AHL signal molecule and a LuxR-family transcriptional regulator that binds the AHL at a threshold concentration, activating target gene expression.[5][12] Understanding this pathway is crucial for developing novel antivirulence agents that disrupt bacterial communication. Synthetic homoserine lactone analogs can act as antagonists (quorum sensing inhibitors), blocking the receptor and attenuating bacterial pathogenicity without exerting selective pressure for resistance.[13]
| Bacterium | N-Acyl Homoserine Lactone (AHL) Produced |
| Pseudomonas aeruginosa | C4-HSL, 3-oxo-C12-HSL[5][13] |
| Chromobacterium violaceum | C6-HSL, C8-HSL[5] |
| Burkholderia cepacia | C8-HSL, C6-HSL[5] |
| Agrobacterium tumefaciens | 3-oxo-C8-HSL |
| Vibrio fischeri | 3-oxo-C6-HSL[5] |
Peptide Engineering and Drug Development
The unique chemical properties of homoserine make it a valuable tool for modifying peptides to enhance their therapeutic potential.[14][15][16]
-
Cyclic Peptides : The side-chain hydroxyl group of homoserine can be used as an anchor point for intramolecular cyclization, forming either lactones (esters) or lactams (amides). Cyclic peptides often exhibit greater metabolic stability, enhanced receptor binding affinity, and improved cell permeability compared to their linear counterparts.[3][17][18]
-
Bioconjugation : Homoserine provides a specific, reactive site for the attachment of various molecular cargoes, including cytotoxic drugs (for peptide-drug conjugates), imaging agents for diagnostics, or polymers like PEG to improve pharmacokinetic profiles.[3][19]
-
Enhanced Proteolytic Stability : As a non-proteinogenic amino acid, the incorporation of homoserine can render peptides less susceptible to degradation by endogenous proteases, thereby extending their in vivo half-life.[2]
-
Drug Delivery Systems : Peptides designed for targeted drug delivery, such as tumor-homing peptides, can be synthesized with homoserine residues.[20][21][22] These residues can serve as conjugation points for drugs or as building blocks to create self-assembling peptide nanostructures for drug encapsulation.[23]
Aspartic Acid Precursor in Glycopeptide Synthesis
A sophisticated application of homoserine chemistry is its use as a masked precursor for aspartic acid. This strategy is particularly valuable in the synthesis of complex glycopeptides that contain acid-sensitive modifications, such as O-sulfated glycans.[24][25] The standard method of protecting the aspartic acid side chain with an acid-labile group (like t-butyl) is incompatible with these sensitive moieties. By incorporating homoserine into the peptide backbone, the full sequence can be assembled under mild conditions. In a final step, the homoserine side chain is selectively oxidized to an aspartic acid residue, revealing the native sequence without compromising the integrity of the sulfated glycans.[24][25][26]
Conclusion
Homoserine-containing peptides are a versatile and powerful class of molecules at the interface of chemistry and biology. The development of robust synthetic methodologies—from direct SPPS incorporation to post-synthetic modifications and advanced ligation techniques—has provided researchers with precise control over the design and production of these peptides. Their applications are broad and impactful, ranging from the fundamental study of bacterial communication and the development of novel antimicrobials to the sophisticated engineering of peptide therapeutics with enhanced stability and targeted delivery capabilities. As synthetic and analytical methods continue to evolve, the potential for discovering new functions and applications for homoserine-containing peptides in medicine and biotechnology will undoubtedly continue to expand.
References
- 1. Homoserine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. polarispeptides.com [polarispeptides.com]
- 9. ijsra.net [ijsra.net]
- 10. benchchem.com [benchchem.com]
- 11. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptides as Quorum Sensing Molecules: Measurement Techniques and Obtained Levels In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 14. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 16. mdpi.com [mdpi.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. orbit.dtu.dk [orbit.dtu.dk]
- 20. genscript.com [genscript.com]
- 21. mdpi.com [mdpi.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. mdpi.com [mdpi.com]
- 24. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and a Sulfated Glycan Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Expanding the Peptidic Toolbox: A Technical Guide to Non-Canonical Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is vast, offering high specificity and potency. However, their widespread application has been historically hampered by inherent limitations such as poor metabolic stability and low bioavailability. The strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative approach, enabling the rational design of peptide-based therapeutics with enhanced drug-like properties. This guide provides an in-depth exploration of the core principles, experimental methodologies, and impactful applications of ncAAs in modern peptide drug discovery.
The Advantage of Designing Beyond Nature's Twenty
The introduction of ncAAs into a peptide sequence offers a powerful toolkit to overcome the intrinsic liabilities of their canonical counterparts. By moving beyond the 20 proteinogenic amino acids, researchers can fine-tune a peptide's pharmacological profile in several key ways:
-
Enhanced Proteolytic Stability: A primary hurdle for peptide therapeutics is their rapid degradation by proteases in the body. The incorporation of ncAAs, such as D-amino acids or N-alkylated residues, can render peptide bonds resistant to enzymatic cleavage, thereby significantly extending their in vivo half-life. This increased stability is a critical factor in developing viable drug candidates[1].
-
Improved Pharmacokinetic Profiles: ncAAs can be utilized to modulate a peptide's solubility, lipophilicity, and ability to bind to serum proteins like albumin. For example, the acylation of a peptide with a fatty acid moiety, a type of ncAA modification, can dramatically increase its circulation half-life[2][3][4].
-
Conformational Constraint and Enhanced Binding Affinity: The introduction of sterically hindered ncAAs, such as alpha-aminoisobutyric acid (Aib), can induce and stabilize specific secondary structures, like helices[3][5][6]. This pre-organization of the peptide into its bioactive conformation can lead to a significant increase in binding affinity for its target receptor by reducing the entropic penalty of binding.
-
Novel Chemical Functionality: ncAAs can introduce unique chemical handles into a peptide sequence. These can be used for various purposes, including the site-specific attachment of imaging agents, the creation of peptide-drug conjugates, or the introduction of photo-crosslinkers to identify binding partners.
Data Presentation: The Quantitative Impact of ncAAs
The strategic incorporation of ncAAs can lead to dramatic improvements in the pharmacological properties of peptides. The following tables provide a quantitative comparison of peptides with and without specific ncAA modifications.
| Peptide | Modification | Matrix | Half-life (t½) | Improvement Factor | Reference |
| Kn2-7 (Antimicrobial Peptide) | All L-amino acids (Natural) | 25% Human Serum | ~1.0% remaining after 24h | - | [7] |
| dKn2-7 (Antimicrobial Peptide) | All D-amino acids (Unnatural) | 25% Human Serum | 78.5% remaining after 24h | >78x | [7] |
| Native Human GLP-1 | None | Plasma | 1-2 minutes | - | [2] |
| Liraglutide (GLP-1 Analogue) | C16 fatty acid acylation | Plasma | 13 hours | >390x | [1][2] |
| Semaglutide (GLP-1 Analogue) | C18 fatty acid acylation, Aib at pos. 8 | Plasma | ~165 hours | >4950x | [2][4] |
Table 1: Enhanced Proteolytic Stability of Peptides Containing ncAAs. This table illustrates the significant increase in peptide half-life achieved through the incorporation of D-amino acids and fatty acid acylation.
| Peptide/Analogue | Modification | Receptor | Binding Affinity (Ki) | Change in Affinity | Reference |
| Deltorphin C | None | δ-opioid | 1.2 nM | - | [8] |
| [Aib²]Deltorphin C | D-Ala² → Aib | δ-opioid | 0.3 nM | 4-fold increase | [8] |
| [Aib³]Deltorphin C | Phe³ → Aib | δ-opioid | 0.12 nM | 10-fold increase | [8] |
| [Aib²,³]Deltorphin C | D-Ala², Phe³ → Aib | δ-opioid | 3.6 nM | ~3-fold decrease | [8] |
| [des-Arg⁷]Dynorphin A | None | κ-opioid | 61 nM | - | [9] |
| [des-Arg⁷, D-Ala⁸]Dynorphin A | Ile⁸ → D-Ala | κ-opioid | >10,000 nM | >160-fold decrease | [9] |
Table 2: Modulation of Receptor Binding Affinity by ncAA Substitution. This table demonstrates how the substitution of canonical amino acids with ncAAs can either increase or decrease binding affinity, highlighting the importance of precise placement.
Experimental Protocols: A Practical Guide
The successful incorporation of ncAAs and the subsequent evaluation of the modified peptides require robust experimental protocols. This section provides detailed methodologies for key experiments in the field.
Synthesis of a Peptide Containing a Non-Canonical Amino Acid by Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a hypothetical peptide containing the sterically hindered ncAA, α-aminoisobutyric acid (Aib), using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected canonical amino acids
-
Fmoc-Aib-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Activation base: N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Peptide synthesis vessel
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF in the reaction vessel for at least 30 minutes, then drain the solvent.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution, add a fresh portion of the piperidine solution, and agitate for another 15-20 minutes. Wash the resin thoroughly with DMF (5 x 1 min).
-
Canonical Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the mixture to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 x 1 min).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Fmoc-Aib-OH Coupling (Sterically Hindered):
-
Due to the steric hindrance of Aib, a more potent coupling cocktail and potentially longer reaction times or double coupling are often necessary[5][10].
-
Follow the activation procedure as in step 3, using Fmoc-Aib-OH.
-
After the first coupling, perform a test to check for unreacted amines (a chloranil test is more appropriate for Aib as it is a secondary amine precursor). If the coupling is incomplete, perform a second coupling.
-
If recoupling is unsuccessful, cap any unreacted amines with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences[10].
-
-
Peptide Elongation: Repeat steps 2-4 for each amino acid in the desired sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
In Vitro Proteolytic Stability Assay in Human Serum
This protocol describes a method to quantify the stability of a peptide in human serum over time using LC-MS.
Materials:
-
Test peptide and a control peptide (e.g., the canonical version)
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
LC-MS system
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).
-
Dilute the peptide stock solution in 25% human serum in PBS to a final concentration of 10 µM.
-
-
Incubation: Incubate the peptide-serum mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Protein Precipitation and Peptide Extraction:
-
To stop the enzymatic degradation and precipitate serum proteins, add an equal volume of a quenching solution (e.g., 1% formic acid in ethanol or acetonitrile) to the aliquot[7].
-
Vortex the mixture and incubate on ice for at least 10 minutes.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
LC-MS Analysis:
-
Carefully transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Inject the sample onto an appropriate C18 column.
-
Use a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) to separate the intact peptide from its degradation products.
-
Monitor the elution of the intact peptide using its specific mass-to-charge ratio (m/z) in the mass spectrometer.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Normalize the peak area at each time point to the peak area at time 0 (100%).
-
Plot the percentage of intact peptide remaining versus time to determine the degradation profile and calculate the half-life (t½).
-
Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of an unlabeled test peptide for a G-protein coupled receptor (GPCR) by measuring its ability to compete with a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells overexpressing the target receptor (e.g., GLP-1 receptor)
-
Radiolabeled ligand (e.g., ¹²⁵I-GLP-1)
-
Unlabeled test peptide
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Protocol:
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.
-
Non-Specific Binding (NSB): Cell membranes, radiolabeled ligand, and a high concentration of an unlabeled competitor (to saturate all specific binding sites).
-
Competition: Cell membranes, radiolabeled ligand, and a range of concentrations of the unlabeled test peptide.
-
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes) with gentle agitation.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filter will trap the cell membranes with the bound radioligand.
-
Quickly wash the filters several times with ice-cold wash buffer to remove unbound radioligand[11].
-
-
Quantification of Radioactivity:
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test peptide: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding versus the log concentration of the unlabeled test peptide.
-
Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Impact: Signaling Pathways and Workflows
Diagrams are essential tools for visualizing complex biological processes and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such diagrams, adhering to the specified formatting guidelines.
GLP-1 and GIP Receptor Signaling Pathway Activated by Tirzepatide
Tirzepatide is a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors. Its binding to these receptors on pancreatic β-cells initiates a signaling cascade that ultimately leads to enhanced insulin secretion[5][12][13].
References
- 1. Liraglutide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Helix-inducing alpha-aminoisobutyric acid in opioid mimetic deltorphin C analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to Fmoc-O-trityl-L-homoserine for Researchers and Drug Development Professionals
Fmoc-O-trityl-L-homoserine is a pivotal amino acid derivative for researchers and professionals in the fields of peptide synthesis and drug development. Its unique structural features, including the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and the trityl (Trt) group protecting the hydroxyl side chain, offer significant advantages in the precise assembly of complex peptide structures. This guide provides an in-depth overview of its suppliers, purity specifications, and a detailed protocol for its application in solid-phase peptide synthesis (SPPS).
Suppliers and Purity Specifications
The selection of a high-purity this compound is critical for the successful synthesis of high-quality peptides. Several reputable suppliers offer this compound with varying purity levels suitable for different research and development needs. Below is a summary of key suppliers and their specifications.
| Supplier | Brand/Product Line | Purity Specification | Analytical Method | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Chem-Impex | - | ≥ 99.8%[1] | Chiral HPLC[1] | 111061-55-3[1] | C₃₈H₃₃NO₅[1] | 583.68[1] |
| Sigma-Aldrich | Novabiochem® | ≥ 98.0% | HPLC | 111061-55-3 | C₃₈H₃₃NO₅ | 583.67 |
| ≥ 98% | TLC | |||||
| ≥ 80.0% | Acidimetric | |||||
| J&K Scientific | - | 99% (for a related product)[2] | Not specified | 111061-55-3[2] | - | - |
Core Application: Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis.[1][3] The Fmoc group provides a base-labile protecting group for the α-amine, allowing for its removal under mild conditions that do not affect the acid-labile trityl group protecting the side-chain hydroxyl. This orthogonality is essential for the stepwise elongation of the peptide chain and allows for selective modification of the side chain if required. The bulky trityl group also enhances the solubility of the protected amino acid.[4]
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis
The following is a generalized yet detailed protocol for the incorporation of this compound into a peptide sequence using manual solid-phase synthesis. The specific resin and coupling reagents may be varied based on the desired C-terminus (acid or amide) and the specific requirements of the peptide sequence.
Materials:
-
This compound
-
Appropriate resin (e.g., Rink amide resin for a C-terminal amide, 2-chlorotrityl resin for a C-terminal carboxylic acid)[5]
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HATU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)[5]
-
Dichloromethane (DCM)
-
Methanol (MeOH) or Ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: The resin is swelled in DMF for at least one hour in the reaction vessel.[5]
-
Fmoc Deprotection: The Fmoc group on the resin (or the previously coupled amino acid) is removed by treating the resin with a 20% solution of piperidine in DMF.[5][6] This is typically done in two steps: a brief initial treatment of 3-5 minutes followed by a longer treatment of 7-10 minutes.[6]
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[5]
-
Amino Acid Activation: In a separate vial, this compound (typically 4-5 equivalents relative to the resin loading) is dissolved in DMF. The coupling reagents (e.g., HATU and HOBt, 4.5 equivalents each) and a base (e.g., NMM or DIPEA) are added to activate the carboxylic acid group of the amino acid.[5]
-
Coupling: The activated amino acid solution is added to the resin in the reaction vessel. The mixture is agitated for at least 4 hours to ensure complete coupling.[5]
-
Washing: The resin is washed with DMF to remove any unreacted amino acid and coupling reagents.[5]
-
Cycle Repetition: Steps 2 through 6 are repeated for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, the terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups (including the trityl group) are removed, typically with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold ether, and the crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Chemical Structure
To better illustrate the process and the molecule at the core of this guide, the following diagrams are provided.
Caption: A flowchart of the Fmoc solid-phase peptide synthesis (SPPS) cycle.
Caption: Chemical structure highlighting the key protecting groups.
References
A Comprehensive Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, enabling the efficient and reliable synthesis of peptides for a vast range of applications, from basic research to therapeutic drug development.[1] This guide provides an in-depth exploration of the core principles, experimental protocols, and critical considerations of Fmoc SPPS.
The Fmoc-based strategy, introduced in the late 1970s, leverages the base-labile nature of the Fmoc protecting group for the α-amino group of amino acids. This approach allows for the use of acid-labile protecting groups for the amino acid side chains, creating an orthogonal protection scheme that minimizes side reactions and simplifies the synthesis of complex peptides.[1][2] The entire process is conducted on a solid support, typically a polymeric resin, which streamlines the purification of the growing peptide chain through simple filtration and washing steps.[3][4]
Core Principles of Fmoc SPPS
Fmoc SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[5] Each cycle consists of two main chemical steps: N-α-Fmoc deprotection and amino acid coupling. This cycle is repeated until the desired peptide sequence is assembled.
The Solid Support (Resin)
The synthesis begins with an insoluble polymeric support, or resin. The choice of resin is critical as it determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).[6] Commonly used resins include Wang resin for C-terminal carboxylic acids and Rink amide resin for C-terminal amides.[6] The first amino acid is covalently attached to this resin via its C-terminus.[7]
The Fmoc Protecting Group
The α-amino group of each incoming amino acid is temporarily protected by the Fmoc group. This group is stable to the acidic conditions used for side-chain deprotection and cleavage but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][8]
Orthogonal Side-Chain Protection
To prevent unwanted side reactions, the reactive side chains of amino acids are protected with groups that are stable to the basic conditions of Fmoc removal but can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[7] This orthogonality is a key advantage of the Fmoc strategy.
The Fmoc SPPS Cycle
The synthesis of a peptide proceeds through a series of repeated cycles, each adding one amino acid residue to the growing peptide chain.
N-α-Fmoc Deprotection
The cycle begins with the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide. This is achieved by treating the resin with a solution of a secondary amine base, most commonly 20% piperidine in DMF.[6] The mechanism involves the abstraction of a proton from the fluorenyl ring system, leading to a β-elimination reaction that releases the free amine and generates dibenzofulvene (DBF).[7][8] The piperidine also serves to trap the reactive DBF intermediate, preventing it from reacting with the newly liberated amine.[7]
Washing
Following deprotection, the resin is thoroughly washed to remove the piperidine-DBF adduct and any residual reagents. This is a critical step to ensure the purity of the subsequent coupling reaction. DMF is the most common solvent for this washing step.[6]
Amino Acid Coupling
The next Fmoc-protected amino acid is then coupled to the newly exposed N-terminal amine of the growing peptide chain. To facilitate the formation of the amide bond, the carboxylic acid of the incoming amino acid must be activated.[9] This is typically achieved in situ using a variety of coupling reagents.
Common classes of coupling reagents include:
-
Carbodiimides: Such as N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress racemization and improve reaction rates.[10][11]
-
Uronium/Aminium Salts: Reagents like HBTU, TBTU, and HATU are highly efficient and widely used.[9][12] They react with the Fmoc-amino acid to form a highly reactive active ester, which then rapidly acylates the free amine on the peptide-resin.[12]
The coupling reaction is typically carried out in a polar aprotic solvent such as DMF.[9]
Final Washing
After the coupling reaction is complete, the resin is again washed extensively to remove excess reagents and by-products, leaving the newly elongated peptide chain ready for the next cycle.[3]
This entire cycle is depicted in the workflow diagram below.
Final Cleavage and Deprotection
Once the desired peptide sequence has been assembled, the peptide must be cleaved from the solid support, and the acid-labile side-chain protecting groups must be removed. This is typically accomplished in a single step by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).
A "cleavage cocktail" is often used, which consists of TFA mixed with various scavengers. These scavengers, such as triisopropylsilane (TIS) and water, are crucial for quenching reactive cationic species that are generated during the removal of the side-chain protecting groups and can otherwise lead to unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.
Data Presentation: Summary of Typical Reaction Conditions
The following tables summarize typical quantitative data for the key steps in Fmoc SPPS.
Table 1: N-α-Fmoc Deprotection
| Parameter | Value | Notes |
| Reagent | 20% (v/v) Piperidine in DMF | The most common deprotection solution.[6] |
| Treatment Time | 2 x 2-10 minutes | A two-step treatment is often employed.[13] |
| Temperature | Room Temperature | |
| Solvent | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) can also be used.[8] |
Table 2: Amino Acid Coupling
| Parameter | Value | Notes |
| Fmoc-Amino Acid | 1.5 - 5 equivalents | Excess is used to drive the reaction to completion.[6][14] |
| Coupling Reagent | 1.5 - 5 equivalents | E.g., HBTU, HATU, DIC.[6][14] |
| Additive (if applicable) | 1.5 - 5 equivalents | E.g., HOBt, Oxyma.[14] |
| Base (if applicable) | 2 - 10 equivalents | E.g., DIPEA, 2,4,6-Collidine.[9][12] |
| Reaction Time | 15 minutes - 2 hours | Can be longer for difficult couplings.[6] |
| Temperature | Room Temperature | Microwave irradiation can be used to accelerate the reaction.[14] |
| Solvent | DMF or NMP |
Table 3: Final Cleavage and Side-Chain Deprotection
| Parameter | Value | Notes |
| Cleavage Reagent | Trifluoroacetic Acid (TFA) | Typically >90% of the cocktail. |
| Scavengers | 2.5 - 5% (v/v) each | Common scavengers include Water, Triisopropylsilane (TIS), and 1,2-Ethanedithiol (EDT). |
| Reaction Time | 1 - 4 hours | Sequence dependent.[2] |
| Temperature | Room Temperature |
Experimental Protocols
Protocol 1: N-α-Fmoc Deprotection (Manual Synthesis)
-
To the vessel containing the Fmoc-protected peptide-resin, add a solution of 20% (v/v) piperidine in DMF (approximately 10 mL per gram of resin).[13]
-
Agitate the mixture at room temperature for 2-5 minutes.[13]
-
Drain the deprotection solution from the reaction vessel.
-
Add a second portion of the 20% piperidine in DMF solution.[13]
-
Agitate the mixture for an additional 5-10 minutes at room temperature.[13]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]
Protocol 2: Amino Acid Coupling using HBTU/DIPEA
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (3 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (2-3 times), and finally DMF (2-3 times).
Protocol 3: Cleavage and Deprotection
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare the cleavage cocktail. A common formulation is TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small additional volume of TFA.
-
Precipitate the crude peptide from the combined filtrate by adding it to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum. The peptide is then ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. rsc.org [rsc.org]
Methodological & Application
Standard Protocol for Fmoc-O-trityl-L-homoserine Coupling in Solid-Phase Peptide Synthesis (SPPS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide synthesis. This methodology allows for the efficient and stepwise assembly of amino acids to create peptides of varying lengths and complexities. A key aspect of successful SPPS is the effective coupling of each amino acid derivative. This document provides a detailed protocol for the coupling of Fmoc-O-trityl-L-homoserine, a valuable building block for incorporating the non-proteinogenic amino acid homoserine into peptide sequences. The bulky trityl (Trt) protecting group on the side-chain hydroxyl group of homoserine necessitates optimized coupling conditions to ensure high efficiency and purity of the final peptide product.
General Principles of Fmoc/tBu Solid-Phase Peptide Synthesis
The Fmoc/tBu strategy is based on an orthogonal protection scheme. The temporary Nα-Fmoc protecting group is labile to weak bases, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), while the permanent side-chain protecting groups (e.g., tBu, Boc, Trt) are stable to these conditions but are cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage step.
The synthesis cycle involves the following key steps:
-
Resin Swelling: The solid support (resin) is swollen in a suitable solvent to allow for efficient diffusion of reagents.
-
Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain is removed by treatment with a piperidine solution.
-
Washing: The resin is thoroughly washed to remove the deprotection solution and byproducts.
-
Coupling: The incoming Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the peptide-resin.
-
Washing: The resin is washed to remove excess reagents and soluble byproducts.
-
Repeat: This cycle is repeated for each amino acid in the desired sequence.
-
Final Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.
This compound in Peptide Synthesis
This compound is a crucial derivative for introducing homoserine residues into peptides. The trityl group offers robust protection for the side-chain hydroxyl function, preventing potential side reactions during synthesis. However, the steric bulk of the trityl group can hinder the coupling reaction, making the choice of coupling reagent and reaction conditions critical for achieving high yields.
Data Presentation: Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is vital for the successful incorporation of sterically hindered amino acids like this compound. The following table provides a comparison of common coupling reagents.
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Representative Coupling Efficiency (%) | Advantages | Disadvantages |
| HATU | Aminium Salt | 30 - 120 | > 99 | Highly reactive, excellent for hindered couplings, low racemization.[1] | Higher cost. |
| HBTU | Aminium Salt | 60 - 240 | 95 - 99 | Effective for most standard couplings. | Less reactive than HATU for hindered residues, potential for side reactions. |
| DIC/HOBt | Carbodiimide/ Additive | 120 - 360 | 90 - 98 | Cost-effective. | Slower reaction times, potential for side reactions and racemization. |
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids.
Recommended Reagent Equivalents for Coupling
The following table outlines the recommended molar equivalents of reagents relative to the functional loading of the resin for the coupling of this compound.
| Reagent | Equivalents (eq) |
| This compound | 3 - 5 |
| Coupling Reagent (e.g., HATU) | 2.9 - 4.9 |
| Base (e.g., DIPEA) | 6 - 10 |
Table 2: Recommended Reagent Equivalents.
Experimental Protocols
Manual Solid-Phase Synthesis of a Peptide Containing this compound
This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Reaction vessel with a sintered glass frit
-
Shaker or vortexer
Procedure:
-
Resin Swelling:
-
Place the resin (0.1 mmol) in the reaction vessel.
-
Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and then DCM (3 x 10 mL).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 eq) and HATU (2.9-4.9 eq) in DMF (2-3 mL).
-
Add DIPEA (6-10 eq) to the amino acid solution and vortex briefly. This is the activation step.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction (Kaiser Test):
-
Take a small sample of the resin beads (a few beads).
-
Wash the beads thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each Kaiser test solution (A, B, and C) to the beads.
-
Heat at 100-120°C for 5 minutes.
-
Interpretation:
-
Blue beads: Incomplete coupling (free primary amines are present). Recouple by repeating step 3.
-
Yellow/Colorless beads: Complete coupling.
-
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Final Cleavage and Deprotection
Materials:
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water (v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Wash the fully assembled peptide-resin with DCM (5 x 10 mL) and dry it under vacuum for at least 1 hour.
-
-
Cleavage:
-
Add the cleavage cocktail (10 mL per gram of resin) to the dried resin in a sealed reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Mandatory Visualizations
Caption: Workflow for SPPS incorporating this compound.
Caption: HATU-mediated coupling of this compound.
References
Application Notes and Protocols for the Selective Deprotection of the Trityl Group from Fmoc-O-trityl-L-homoserine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective removal of the acid-labile trityl (Trt) protecting group from the side chain of Fmoc-O-trityl-L-homoserine, while preserving the base-labile N-α-Fmoc group. This orthogonal deprotection is a critical step in solid-phase peptide synthesis (SPPS) for applications requiring site-specific modification of the homoserine side-chain, such as lactonization, phosphorylation, or conjugation.
The trityl group's sensitivity to mild acidic conditions allows for its selective cleavage in the presence of more robust acid-labile groups (e.g., Boc, tBu) and, importantly, the Fmoc group, which is stable to acid but cleaved by bases like piperidine.[1] This document outlines two primary methods for this selective deprotection: a widely-used dilute trifluoroacetic acid (TFA) treatment and an alternative mild Lewis acid-catalyzed approach.
Data Presentation: Comparison of Deprotection Protocols
The following table summarizes the experimental parameters and expected outcomes for the two detailed protocols.
| Parameter | Protocol 1: Dilute Trifluoroacetic Acid (TFA) | Protocol 2: Lewis Acid-Catalyzed Deprotection |
| Primary Reagents | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | Boron Trifluoride Etherate (BF₃·OEt₂), Hexafluoroisopropanol (HFIP), Triethylsilane (TES) |
| TFA Concentration | 1-2% (v/v) in DCM | Not Applicable |
| Key Reagent Conc. | Not Applicable | BF₃·OEt₂ (1.5-3 eq.), TES (2-4 eq.), HFIP/DCM (1:1 or 1:2) |
| Scavenger | Triisopropylsilane (TIS) or Triethylsilane (TES) | Triethylsilane (TES) |
| Scavenger Conc. | 2-5% (v/v) | 2-4 equivalents |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 5-60 minutes (multiple short treatments) | 15-60 minutes |
| Typical Yield | >90% (expected) | High (reported as rapid and mild)[1] |
| Selectivity | High for O-Trt vs. Fmoc; stable for Cys(Trt)[2] | High; compatible with Fmoc, Ac, silyl, and acetal groups[1] |
| Monitoring | HPLC, TLC | HPLC, TLC |
Mandatory Visualizations
Experimental Workflow for Protocol 1
Caption: Workflow for selective on-resin O-Trityl deprotection using dilute TFA.
Logical Relationship of Orthogonal Protection
Caption: Orthogonality of Fmoc and Trityl protecting groups on Homoserine.
Experimental Protocols
Protocol 1: Selective On-Resin Deprotection using Dilute Trifluoroacetic Acid (TFA)
This is the most common method for the selective removal of the O-trityl group from serine, threonine, and homoserine residues while the peptide is still attached to the solid support. The repetitive, short treatments minimize potential side reactions and ensure the stability of the Fmoc group.
Materials:
-
This compound containing peptidyl-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Triethylsilane (TES)
-
Neutralization solution: 10% (v/v) pyridine in methanol or 5% (v/v) N,N-diisopropylethylamine (DIPEA) in DCM
-
Solid-phase synthesis vessel
-
HPLC system for analysis
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in DCM for 20-30 minutes in a suitable reaction vessel. Drain the solvent.
-
Deprotection Reagent Preparation: In a fume hood, prepare the deprotection solution consisting of 1% TFA and 5% TIS (v/v) in DCM . Prepare this solution fresh before use.
-
Deprotection Cycle: a. Add the deprotection solution to the resin (approx. 10 mL per gram of resin). b. Agitate gently for 2 minutes at room temperature.[3] A yellow color may appear, indicating the formation of the trityl cation. c. Filter the solution into a flask containing a small amount of the neutralization solution to quench the acid.[3] d. Repeat steps 3a-3c for a total of 5 to 10 cycles.[3] The number of cycles may need to be optimized depending on the sequence and steric hindrance around the homoserine residue.
-
Monitoring (Optional): After 5 cycles, a small sample of resin beads can be taken, washed, dried, and a test cleavage performed (e.g., with 95% TFA) to check the deprotection status by HPLC/MS.
-
Washing: After the final deprotection cycle, wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove all traces of acid and scavengers.
-
Confirmation: The resin is now ready for the next synthetic step (e.g., side-chain modification). Confirm complete deprotection by cleaving a small amount of resin and analyzing the product by HPLC and mass spectrometry. The deprotected peptide will typically have a significantly shorter retention time on a reverse-phase column than its trityl-protected precursor.[4]
Protocol 2: Selective Deprotection using a Mild Lewis Acid System
This alternative protocol avoids the use of TFA and employs a three-component system that has been shown to be effective for the mild and rapid deprotection of trityl groups while being compatible with Fmoc protection.[1]
Materials:
-
This compound containing peptidyl-resin
-
Dichloromethane (DCM), anhydrous
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Triethylsilane (TES)
-
Solid-phase synthesis vessel
-
HPLC system for analysis
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in anhydrous DCM for 20-30 minutes. Drain the solvent.
-
Reaction Setup: a. Suspend the resin in a 1:1 mixture of anhydrous DCM and HFIP. b. Cool the vessel to 0 °C in an ice bath.
-
Reagent Addition: a. To the stirred suspension, add triethylsilane (TES, 2-4 equivalents relative to the trityl-protected substrate). b. Slowly add boron trifluoride etherate (BF₃·OEt₂, 1.5-3 equivalents) dropwise.
-
Deprotection Reaction: a. Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature. b. Monitor the reaction by taking small aliquots of resin for test cleavage and HPLC analysis. The reaction is typically complete within 1 hour.
-
Quenching and Washing: a. Upon completion, quench the reaction by adding a small amount of methanol or a solution of 5% DIPEA in DCM. b. Filter the resin and wash it thoroughly with DCM (5x), followed by DMF (3x).
-
Confirmation: The deprotected peptidyl-resin is ready for subsequent reactions. Confirm the completeness of the deprotection as described in Protocol 1, Step 6.
Troubleshooting and Side Reactions
-
Incomplete Deprotection: If deprotection is incomplete, especially with the TFA method, increase the number of treatment cycles or the duration of each treatment slightly (e.g., to 5 minutes). For the Lewis acid method, a slight increase in the equivalents of BF₃·OEt₂ may be necessary.
-
Fmoc Group Instability: While highly unlikely with 1% TFA, if any Fmoc-deprotection is observed, reduce the treatment time per cycle. The Lewis acid method is reported to be fully compatible with the Fmoc group.[1]
-
Side Reactions from Trityl Cation: The liberated trityl cation is a reactive electrophile that can alkylate nucleophilic side chains, particularly tryptophan. The use of a scavenger like TIS or TES is mandatory to trap the trityl cation as inert triphenylmethane.[2][5] Ensure a sufficient excess of the scavenger is present in the deprotection cocktail.
References
Application Notes and Protocols for Efficient Incorporation of Fmoc-O-trityl-L-homoserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-O-trityl-L-homoserine is a crucial building block in solid-phase peptide synthesis (SPPS), offering a protected derivative of homoserine for the synthesis of complex peptides and peptidomimetics. The Nα-Fmoc protecting group provides a base-labile handle for sequential deprotection, while the O-trityl group offers acid-labile protection for the side-chain hydroxyl group, enhancing the stability and solubility of the amino acid derivative.[1] However, the bulky nature of the trityl group introduces significant steric hindrance, which can impede coupling efficiency and necessitate careful selection of coupling reagents and optimized protocols to ensure complete incorporation into the growing peptide chain.
This document provides a comprehensive guide to the selection of appropriate coupling reagents and detailed protocols for the efficient incorporation of this compound in Fmoc-based SPPS.
Selecting the Optimal Coupling Reagent
The choice of coupling reagent is critical for overcoming the steric hindrance associated with this compound and achieving high coupling yields. The most common classes of coupling reagents used in SPPS are carbodiimides, phosphonium salts, and aminium/uronium salts. For sterically hindered amino acids, more potent activating agents are generally preferred.[2]
Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids. HATU, in particular, is often recommended for the most challenging couplings due to its high reactivity and ability to suppress racemization.[3][4]
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another robust option that offers a good balance of reactivity and a lower propensity for side reactions compared to some uronium salts.[2]
Carbodiimides: While cost-effective, carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive such as HOBt (1-Hydroxybenzotriazole) or Oxyma are generally less reactive. This combination may require longer reaction times or double coupling to ensure complete incorporation of sterically hindered residues like this compound.[2][5]
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent | Class | Relative Reactivity | Recommended Use for this compound | Potential Side Reactions |
| HATU | Aminium/Uronium Salt | Very High | Highly recommended, especially for difficult sequences.[3][4] | Guanidinylation (if not pre-activated). |
| HBTU/HCTU | Aminium/Uronium Salt | High | Recommended for routine synthesis.[1] | Guanidinylation (if not pre-activated). |
| PyBOP | Phosphonium Salt | High | A robust alternative to aminium/uronium salts.[2] | Byproducts can be difficult to remove. |
| DIC/HOBt or DIC/Oxyma | Carbodiimide | Moderate | Economical option, may require longer reaction times or double coupling.[2][5] | Dehydration (less common with Trt protection), racemization. |
Experimental Protocols
The following are detailed protocols for the coupling of this compound using different coupling reagents. These protocols are based on a 0.1 mmol synthesis scale.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving the highest coupling efficiency, particularly for challenging sequences.
Materials:
-
This compound (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Resin with a free N-terminal amine
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times), DCM (3 times), and DMF (3 times) to remove piperidine and its byproducts.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA or collidine and allow the mixture to pre-activate for 2-5 minutes at room temperature.[6]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitation: Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended to 4 hours or overnight.[7]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[8] If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
Protocol 2: Standard Coupling using HBTU
This protocol is a widely used method for routine peptide synthesis.
Materials:
-
This compound (3-5 equivalents)
-
HBTU (2.9-4.9 equivalents)
-
DIPEA (6-10 equivalents)
-
Peptide synthesis grade DMF
-
Resin with a free N-terminal amine
-
DCM
-
20% Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling, Fmoc Deprotection, and Washing: Follow steps 1-3 from Protocol 1.
-
Coupling Cocktail Preparation (Pre-activation): In a separate vessel, dissolve this compound and HBTU in DMF. Add DIPEA to the amino acid solution and allow the mixture to pre-activate for 2-5 minutes.[6]
-
Coupling Reaction: Add the pre-activated coupling cocktail to the deprotected peptide-resin.
-
Agitation: Agitate the mixture at room temperature for 1-2 hours.[9]
-
Monitoring and Washing: Follow steps 7-8 from Protocol 1.
Protocol 3: Economical Coupling using DIC/HOBt
This protocol is a cost-effective method, though it may require longer reaction times and careful monitoring.
Materials:
-
This compound (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)
-
Peptide synthesis grade DMF
-
Resin with a free N-terminal amine
-
DCM
-
20% Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling, Fmoc Deprotection, and Washing: Follow steps 1-3 from Protocol 1.
-
Solution Preparation: In a separate vessel, dissolve this compound and HOBt in a minimal amount of DMF.
-
Coupling Reaction: Add the amino acid/HOBt solution to the deprotected peptide-resin. Then, add DIC to the reaction vessel.[5]
-
Agitation: Agitate the reaction vessel for 2-4 hours at room temperature.[10]
-
Monitoring and Washing: Follow steps 7-8 from Protocol 1.
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Activation of the carboxylic acid for peptide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Fmoc-O-trityl-L-homoserine in the Synthesis of Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-O-trityl-L-homoserine is a pivotal amino acid derivative for the synthesis of peptide libraries, a critical tool in drug discovery, proteomics, and molecular biology research.[1][2] The homoserine moiety offers a unique structural element, and its lactone form is notably involved in bacterial quorum sensing, making peptides containing this residue valuable for developing novel antimicrobial agents.[3] The strategic use of the acid-labile trityl (Trt) protecting group for the side-chain hydroxyl and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amino function provides an orthogonal protection scheme essential for solid-phase peptide synthesis (SPPS).[4] This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide libraries.
Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value |
| CAS Number | 111061-55-3 |
| Molecular Formula | C₃₈H₃₃NO₅ |
| Molecular Weight | 583.68 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity (HPLC) | ≥ 99% |
| Solubility | Soluble in DMF, DCM, NMP |
| Storage | Store at 2-8°C |
Application in Peptide Library Synthesis
The generation of peptide libraries allows for the screening of millions of compounds to identify ligands for various biological targets.[5][6] this compound is a valuable building block in this process, enabling the introduction of a hydroxyl group that can be further modified or can participate in specific molecular interactions. The trityl group offers robust protection during synthesis and can be selectively removed under mild acidic conditions, leaving other acid-labile protecting groups intact if desired.[7]
Key Advantages:
-
Orthogonal Protection: The Fmoc and Trityl protecting groups allow for selective deprotection strategies, crucial for complex peptide synthesis and on-resin modifications.[4]
-
Versatility: The homoserine side chain can be a precursor to other functionalities or can be cyclized to form a lactone, expanding the chemical diversity of the library.[3]
-
Compatibility: It is compatible with standard Fmoc-based SPPS protocols and a wide range of coupling reagents.[1]
Experimental Protocols
Standard Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound
This protocol outlines the manual synthesis of a single peptide sequence. For library synthesis, these steps are typically automated and may be combined with techniques like the split-and-pool method.
Materials:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Acetic anhydride (for capping)
Workflow Diagram for Standard SPPS Cycle:
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Split-and-pool synthesis and characterization of peptide tertiary amide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Split and pool synthesis - Wikipedia [en.wikipedia.org]
- 7. Fmoc-Hse(Trt)-OH Novabiochem 111061-55-3 [sigmaaldrich.cn]
Application Notes and Protocols for the Synthesis of Homoserine Lactone-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of homoserine lactone-containing peptides utilizing Fmoc-O-trityl-L-homoserine in solid-phase peptide synthesis (SPPS). Homoserine lactones are crucial signaling molecules in bacterial quorum sensing, making peptides incorporating this moiety valuable tools for developing novel antimicrobial agents and research probes. The protocol herein describes the standard Fmoc-SPPS methodology for peptide chain elongation, followed by an acid-mediated, on-resin cyclization and cleavage to yield the desired homoserine lactone peptide. This approach offers an efficient pathway to producing these important biomolecules with high purity.
Introduction
N-acyl homoserine lactones (AHLs) are a primary class of signaling molecules employed by Gram-negative bacteria in a process known as quorum sensing (QS). This cell-to-cell communication mechanism enables bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and the production of virulence factors. The synthesis of peptides containing a homoserine lactone moiety is of significant interest for the development of antagonists or agonists of QS, which can serve as novel therapeutics for bacterial infections.
This compound is a key building block for the incorporation of homoserine into a peptide sequence during Fmoc-based solid-phase peptide synthesis (SPPS). The trityl protecting group on the side-chain hydroxyl group prevents unwanted side reactions during peptide elongation. Subsequent treatment with acid facilitates the cleavage of the trityl group and concomitant intramolecular cyclization to form the stable five-membered homoserine lactone ring, releasing the peptide from the solid support.
Data Presentation
While specific quantitative data for the on-resin cyclization of peptides synthesized with this compound is not extensively reported, the following table summarizes representative yields and purities for analogous N-acyl-L-homoserine lactones (AHLs) synthesized using similar solid-phase methods with an acid-mediated cyclative release.[1] These values provide a reasonable expectation for the efficiency of the described protocol.
| Compound | Synthesis Method | Acyl Chain | Expected Yield (%) | Expected Purity (%) |
| N-Butanoyl-L-homoserine lactone | Solid-Phase, Cyclative Release | C4 | 70-85 | >95 |
| N-Hexanoyl-L-homoserine lactone | Solid-Phase, Cyclative Release | C6 | 70-85 | >95 |
| N-Octanoyl-L-homoserine lactone | Solid-Phase, Cyclative Release | C8 | 65-80 | >95 |
| N-Decanoyl-L-homoserine lactone | Solid-Phase, Cyclative Release | C10 | 60-75 | >95 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a model dipeptide, N-acetyl-Ala-Homoserine lactone, using this compound on a Wang resin.
Materials
-
Fmoc-Ala-OH
-
This compound
-
Wang Resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Acetonitrile (HPLC grade)
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell Wang resin (1 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
First Amino Acid Loading (this compound):
-
Dissolve this compound (4 mmol), HOBt (4 mmol), and DIC (4 mmol) in DMF (10 mL).
-
Add the solution to the swollen resin and agitate at room temperature for 4 hours.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Cap any unreacted hydroxyl groups by treating the resin with a solution of acetic anhydride (1 mL) and DIPEA (0.5 mL) in DMF (8.5 mL) for 30 minutes.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (10 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Second Amino Acid Coupling (Fmoc-Ala-OH):
-
Dissolve Fmoc-Ala-OH (4 mmol), HOBt (4 mmol), and DIC (4 mmol) in DMF (10 mL).
-
Add the solution to the resin and agitate at room temperature for 2 hours.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Final Fmoc Deprotection:
-
Repeat step 3.
-
-
N-terminal Acetylation:
-
Treat the resin with a solution of acetic anhydride (1 mL) and DIPEA (0.5 mL) in DMF (8.5 mL) for 1 hour.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
Protocol 2: Acid-Mediated Cyclative Release and Purification
-
Cleavage and Cyclization:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail (10 mL) to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours. This step simultaneously cleaves the trityl protecting group, catalyzes the intramolecular cyclization to form the homoserine lactone, and cleaves the peptide from the Wang resin.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Add the filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
Incubate at -20°C for 30 minutes to precipitate the crude peptide.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 20 mL).
-
Dry the crude peptide pellet under a stream of nitrogen.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the N-acetyl-Ala-Homoserine lactone.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the solid-phase synthesis of a homoserine lactone-containing peptide.
Quorum Sensing Signaling Pathway
Caption: The LuxI/LuxR quorum sensing signaling pathway in Gram-negative bacteria.
References
Application of Fmoc-O-trityl-L-homoserine in the Synthesis of Cyclic Peptides via Intramolecular Lactonization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have garnered significant interest in drug discovery and development due to their enhanced metabolic stability, improved receptor binding affinity, and conformational rigidity compared to their linear counterparts. The incorporation of non-canonical amino acids, such as L-homoserine, provides a versatile tool for peptide macrocyclization. This application note details the use of Fmoc-O-trityl-L-homoserine in solid-phase peptide synthesis (SPPS) to generate cyclic peptides through intramolecular side-chain to backbone lactonization. The trityl (Trt) protecting group on the homoserine side-chain allows for selective deprotection on-resin, facilitating a subsequent cyclization step to form a stable lactone bridge. This methodology offers a robust and efficient route to novel cyclic peptide scaffolds for therapeutic development.[1][2]
Principle of the Method
The synthesis of cyclic homoserine-containing peptides via intramolecular lactonization involves a multi-step process rooted in Fmoc-based solid-phase peptide synthesis. The linear peptide is assembled on a solid support, incorporating this compound at the desired position. Following the assembly of the linear peptide, the N-terminal Fmoc group is removed. Subsequently, the O-trityl group of the homoserine residue is selectively cleaved under mild acidic conditions, exposing a hydroxyl group. The cyclization is then induced by activating the C-terminal carboxylic acid, which reacts with the deprotected homoserine side-chain hydroxyl group to form a lactone (ester) bond. The final cyclic peptide is then cleaved from the resin, and global side-chain deprotection is performed.
Experimental Protocols
Materials and Reagents
-
This compound
-
Rink Amide resin
-
Standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DODT (3,6-Dioxa-1,8-octanedithiol)
-
Diethyl ether
-
Acetonitrile (ACN)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Protocol 1: Linear Peptide Synthesis (Example: H-Gly-Ser-Hse-Phe-Ala-NH₂)
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Dissolve Fmoc-Ala-OH (4 eq.), DIC (4 eq.), and OxymaPure® (4 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid (Fmoc-Phe-OH, this compound, Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH) according to the peptide sequence.
Protocol 2: On-Resin Cyclization via Lactonization
-
Final N-terminal Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min). Wash the resin with DMF (5x) and DCM (3x).
-
Selective O-Trityl Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 1-5% TFA in DCM for 1-2 hours at room temperature.
-
Wash the resin with DCM (5x) and DMF (5x).
-
-
Intramolecular Lactonization:
-
Add DIC (5 eq.) and OxymaPure® (5 eq.) in DMF to the resin.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
Monitor the cyclization progress by cleaving a small amount of resin and analyzing by LC-MS.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
Protocol 3: Cleavage and Purification
-
Resin Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O/DODT (92.5:2.5:2.5:2.5) for 3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC using a gradient of water and acetonitrile, both containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry and analytical HPLC.
Quantitative Data Summary
The following table provides illustrative data for the synthesis of a model cyclic peptide (cyclo-[Gly-Ser-Hse-Phe-Ala]) using the described protocols.
| Parameter | Result |
| Linear Peptide Purity (Crude) | >85% |
| Cyclization Efficiency (On-Resin) | ~70-80% (based on LC-MS of cleaved sample) |
| Final Cyclic Peptide Purity (after HPLC) | >98% |
| Overall Yield (based on initial resin loading) | 15-25% |
| Expected Mass (Monoisotopic) | 491.22 g/mol |
| Observed Mass (M+H)⁺ | 492.23 m/z |
Visualizations
Experimental Workflow for Cyclic Peptide Synthesis
Caption: Workflow for the synthesis of a cyclic peptide via intramolecular homoserine lactonization.
Logical Relationship of Protecting Groups
Caption: Orthogonal deprotection strategy for cyclic peptide synthesis.
Conclusion
This compound is a valuable building block for the synthesis of cyclic peptides through intramolecular lactonization. The described methodology, which combines standard Fmoc-SPPS with a selective on-resin cyclization step, provides a reliable and efficient route to produce conformationally constrained peptides. This approach is highly amenable to the generation of diverse cyclic peptide libraries for screening in drug discovery programs, offering the potential to identify novel therapeutic leads with improved pharmacological properties. The use of the trityl protecting group is key to the success of this strategy, allowing for the specific deprotection of the homoserine side-chain under mild conditions that are compatible with the solid support and other protecting groups.
References
Application Notes: Fmoc-O-trityl-L-homoserine for the Synthesis of Peptide-Drug Conjugates
Introduction
Fmoc-O-trityl-L-homoserine is a valuable non-canonical amino acid derivative utilized in Solid-Phase Peptide Synthesis (SPPS) for the development of sophisticated bioconjugates, particularly peptide-drug conjugates (PDCs). The incorporation of a homoserine residue into a peptide sequence provides a unique primary hydroxyl group on its side chain. This hydroxyl group serves as a versatile and specific attachment point for various molecules, including cytotoxic drugs, imaging agents, and polyethylene glycol (PEG) chains. The strategic use of orthogonal protecting groups—the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amine and the acid-labile trityl (Trt) group for the side-chain hydroxyl—allows for the sequential and controlled synthesis of the peptide backbone followed by site-specific, on-resin conjugation of a desired payload. This methodology is instrumental in advancing the fields of targeted drug delivery and personalized medicine.[1]
This document provides detailed application notes and experimental protocols for the synthesis of a model peptide-drug conjugate using this compound. The workflow encompasses the initial solid-phase peptide synthesis, selective on-resin deprotection of the homoserine side chain, conjugation of a model drug, and final cleavage and purification of the PDC.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Homoserine-Containing Peptide
This protocol describes the manual synthesis of a model hexapeptide (Tyr-Ala-Gly-Phe-Leu-Hse) using Fmoc/tBu chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
This compound (Fmoc-Hse(Trt)-OH)
-
Fmoc-L-Leucine (Fmoc-Leu-OH)
-
Fmoc-L-Phenylalanine (Fmoc-Phe-OH)
-
Fmoc-Glycine (Fmoc-Gly-OH)
-
Fmoc-L-Alanine (Fmoc-Ala-OH)
-
Fmoc-L-Tyrosine(tBu) (Fmoc-Tyr(tBu)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (OxymaPure®)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Methanol (MeOH)
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell 1g of Rink Amide resin in DMF in a fritted syringe for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
First Amino Acid Coupling (Fmoc-Hse(Trt)-OH):
-
In a separate vessel, dissolve 3 equivalents of Fmoc-Hse(Trt)-OH and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Monitor coupling completion with a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Leu, Phe, Gly, Ala, Tyr(tBu)).
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF (5 x 1 min), DCM (5 x 1 min), and MeOH (3 x 1 min). Dry the resin under vacuum.
Protocol 2: On-Resin Selective Deprotection of the Trityl Group
This protocol details the selective removal of the trityl protecting group from the homoserine side chain while the peptide remains attached to the resin and other side-chain protecting groups are intact.
Materials:
-
Peptide-resin from Protocol 1
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the dried peptide-resin in DCM for 30 minutes.
-
Selective Deprotection:
-
Prepare a solution of 1% TFA and 5% TIS in DCM.
-
Treat the resin with this solution for 2 minutes, repeating 5 times.
-
Wash the resin with DCM (5 x 1 min).
-
-
Neutralization and Washing:
-
Wash the resin with a 10% solution of DIPEA in DMF (3 x 1 min).
-
Wash the resin with DMF (5 x 1 min), DCM (5 x 1 min), and MeOH (3 x 1 min).
-
-
Drying: Dry the resin under vacuum. The resin now has a free hydroxyl group on the homoserine side chain, ready for conjugation.
Protocol 3: On-Resin Drug Conjugation via Esterification
This protocol describes the conjugation of a model carboxylic acid-containing drug (e.g., a derivative of chlorambucil with a free carboxylic acid) to the deprotected homoserine side chain.
Materials:
-
Deprotected peptide-resin from Protocol 2
-
Carboxylic acid-containing drug molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Drug Activation and Coupling:
-
In a separate vessel, dissolve 5 equivalents of the carboxylic acid-containing drug and 0.5 equivalents of DMAP in a minimal amount of DMF.
-
Add 5 equivalents of DCC.
-
Add the activated drug solution to the resin.
-
Agitate the reaction mixture at room temperature for 24 hours.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with DMF (5 x 1 min) and DCM (5 x 1 min) to remove any unreacted drug and by-products.
-
-
Drying: Dry the peptide-drug conjugate-resin under vacuum.
Protocol 4: Final Cleavage and Purification
This protocol describes the cleavage of the peptide-drug conjugate from the resin with simultaneous removal of the remaining side-chain protecting groups.
Materials:
-
Peptide-drug conjugate-resin from Protocol 3
-
Cleavage cocktail: 94% TFA, 2.5% H₂O, 2.5% DDT, 1% TIS
-
Cold diethyl ether
Procedure:
-
Cleavage:
-
Add the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide-drug conjugate by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude product.
-
-
Washing and Drying:
-
Wash the pellet with cold diethyl ether twice.
-
Dry the crude peptide-drug conjugate under vacuum.
-
-
Purification:
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified product by mass spectrometry (MS) and analytical HPLC.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of the model peptide-drug conjugate.
Table 1: Summary of Peptide Synthesis and Conjugation Yields
| Step | Parameter | Result |
| SPPS | Initial Resin Substitution | 0.50 mmol/g |
| Crude Peptide Yield | 88% | |
| Purified Peptide Yield | 65% | |
| On-Resin Conjugation | Conjugation Efficiency | >90% |
| Final Product | Crude PDC Yield | 85% |
| Purified PDC Yield | 55% (based on initial resin loading) |
Table 2: Characterization of the Final Peptide-Drug Conjugate
| Analysis | Parameter | Result |
| Analytical HPLC | Purity | >98% |
| Mass Spectrometry | Calculated Mass [M+H]⁺ | [Calculated Value] |
| Observed Mass [M+H]⁺ | [Observed Value] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a peptide-drug conjugate using this compound.
Target Signaling Pathway: EGFR Pathway
Many peptide-drug conjugates are designed to target receptors that are overexpressed on the surface of cancer cells, such as the Epidermal Growth Factor Receptor (EGFR).[2] Upon binding, the PDC is internalized, and the cytotoxic drug is released, leading to cell death. The diagram below illustrates a simplified EGFR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[3][4][5]
Caption: Simplified EGFR signaling pathway often targeted in cancer therapy.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-O-trityl-L-homoserine Coupling
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of Fmoc-O-trityl-L-homoserine during solid-phase peptide synthesis (SPPS). This resource provides detailed troubleshooting advice in a question-and-answer format, experimental protocols, and comparative data to facilitate successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete coupling of this compound?
Incomplete coupling of this compound is primarily attributed to:
-
Steric Hindrance: The bulky trityl (Trt) protecting group on the side-chain hydroxyl function, combined with the Fmoc group on the alpha-amino group, creates significant steric hindrance. This bulkiness can physically impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and incomplete coupling under standard conditions.
-
Secondary Structure Formation: As the peptide chain elongates, it can adopt secondary structures that may mask the N-terminal amine, making it inaccessible for coupling.
-
Inadequate Reagent Excess or Activation: Insufficient equivalents of the amino acid and coupling reagent, or suboptimal pre-activation times, can lead to incomplete reactions.
Q2: How can I detect incomplete coupling of this compound?
The most common method for monitoring coupling completion in real-time is the Kaiser test (ninhydrin test) . This colorimetric assay detects the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[1][2]
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no significant levels of free primary amines.[1][2]
For a more definitive and quantitative analysis, a small amount of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) . The presence of deletion sequences (peptides missing the homoserine residue) in the MS data or a low-purity profile in the HPLC chromatogram confirms incomplete coupling.
Q3: What is the most common side reaction associated with homoserine residues in SPPS?
The most significant side reaction is the formation of a homoserine lactone . This can occur, particularly during the final cleavage from the resin under acidic conditions. The side-chain hydroxyl group of homoserine can attack the C-terminal carbonyl group, leading to the cyclization of the peptide and the formation of a lactone. This results in a mass loss of 18 Da (the mass of water) in the final peptide.
Troubleshooting Guide
Problem 1: Positive Kaiser test after the first coupling of this compound.
This indicates that the initial coupling was incomplete. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for a positive Kaiser test.
Solution:
-
Perform a Double Coupling: This is the most straightforward initial step. After the first coupling, wash the resin thoroughly with DMF and then repeat the coupling step with a fresh solution of activated this compound.[3]
-
Monitor with a Second Kaiser Test: After the second coupling, perform another Kaiser test. If it is negative, you can proceed with the synthesis.
-
Capping: If the Kaiser test remains positive after a double coupling, it is advisable to "cap" the unreacted amines to prevent the formation of deletion sequences. This is typically done by acetylating the free amines with acetic anhydride.
Problem 2: Consistently poor coupling efficiency with this compound.
If double coupling is frequently required or fails to resolve the issue, consider optimizing your coupling protocol.
Solutions:
-
Change Coupling Reagent: For sterically hindered amino acids, more potent coupling reagents are recommended. Uronium/aminium salt-based reagents are generally more effective than carbodiimides alone.
-
Increase Reagent Equivalents: Increasing the excess of the amino acid and coupling reagent can help drive the reaction to completion.
-
Extend Coupling Time: For sterically hindered residues, a longer coupling time may be necessary.
-
Elevate Reaction Temperature: Increasing the temperature can help overcome the activation energy barrier for the coupling reaction.
Data Presentation: Comparison of Common Coupling Reagents
While direct head-to-head quantitative data for this compound is not extensively published, the following table summarizes the expected performance of common coupling reagents based on their known reactivity with other sterically hindered amino acids.
| Coupling Reagent | Class | Relative Reactivity | Recommended Equivalents (AA:Reagent:Base) | Recommended Coupling Time | Notes |
| HATU | Uronium/Aminium | Very High | 3-5 : 2.9-4.9 : 6-10 | 1-4 hours | Generally considered the most effective for hindered couplings with a lower risk of racemization.[3][4] |
| HBTU | Uronium/Aminium | High | 3-5 : 2.9-4.9 : 6-10 | 2-6 hours | A very effective and widely used reagent, though slightly less reactive than HATU.[3][4] |
| PyBOP | Phosphonium | High | 3-5 : 3-5 : 6-10 | 2-6 hours | Byproducts are considered less hazardous than some other reagents. |
| DIC/Oxyma | Carbodiimide | Moderate | 3-5 : 3-5 : N/A | 4-12 hours or overnight | A cost-effective option, but generally slower and less efficient for hindered couplings. |
Experimental Protocols
Protocol 1: Double Coupling with HATU
This protocol is recommended as the first troubleshooting step after an incomplete initial coupling.
-
Initial Coupling Monitoring: After the initial coupling of this compound (e.g., for 2 hours), take a small sample of resin beads and perform a Kaiser test.
-
Positive Kaiser Test: If the beads turn blue, drain the coupling solution from the reaction vessel.
-
Resin Wash: Wash the resin thoroughly with DMF (3 x 1 min).
-
Second Coupling:
-
In a separate vessel, pre-activate this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-2 minutes.
-
Add the fresh activation mixture to the resin.
-
Agitate the reaction vessel for an additional 2 hours at room temperature.
-
-
Final Monitoring: Perform a second Kaiser test. If negative, wash the resin with DMF and proceed with the synthesis. If it remains positive, consider capping (Protocol 2).
Protocol 2: Capping of Unreacted Amines
This protocol should be used when double coupling fails to prevent the formation of deletion peptides.
-
Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min) before proceeding to the Fmoc deprotection step for the next amino acid.
Protocol 3: Kaiser Test for Monitoring Coupling Completion
This test qualitatively detects free primary amines on the resin.
Reagents:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
Procedure:
-
Place a small sample of resin beads (10-15 beads) in a small glass test tube.
-
Add 2-3 drops of each reagent to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue/Purple: Positive result, indicating a high concentration of free primary amines (incomplete coupling).
-
Yellow/Colorless: Negative result, indicating the absence or a negligible amount of free primary amines (successful coupling).
Protocol 4: Detection of Homoserine Lactone Formation by Mass Spectrometry
-
Sample Preparation: After cleavage and deprotection of the peptide, dissolve a small amount of the crude product in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Mass Spectrometry Analysis: Analyze the sample using electrospray ionization mass spectrometry (ESI-MS).
-
Data Interpretation:
-
Calculate the expected theoretical mass of the desired peptide containing homoserine.
-
Look for a peak in the mass spectrum corresponding to the theoretical mass minus 18 Da (the mass of H₂O). The presence of this peak indicates the formation of the homoserine lactone.
-
Visualization of Key Processes
Caption: Experimental workflow for a single coupling cycle.
References
Technical Support Center: Optimizing Fmoc Deprotection for Homoserine-Containing Peptides
Welcome to the technical support center for scientists and researchers working with homoserine-containing peptides. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the critical Fmoc deprotection step in Solid Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: My peptide synthesis is showing low yield or a truncated sequence after incorporating a homoserine residue. What is the likely cause?
A1: A common issue when working with homoserine (Hse) is intramolecular cyclization, which leads to the formation of a stable γ-lactone. This side reaction, known as lactonization, cleaves the peptide chain from the resin, resulting in a truncated product and consequently, a lower yield of your target peptide. This process is catalyzed by both acidic and basic conditions, making the choice of deprotection strategy critical.
Q2: How do standard Fmoc deprotection conditions contribute to this problem?
A2: The standard protocol for Fmoc deprotection uses a 20% piperidine solution in DMF.[1][2] Piperidine is a secondary amine base that efficiently removes the Fmoc group.[3][4] However, its basicity can be strong enough to catalyze the nucleophilic attack of the homoserine side-chain hydroxyl group on the backbone carbonyl carbon. This attack forms the aminobutyrolactone ring and truncates the peptide chain. While the basic conditions of Fmoc chemistry are generally considered less harsh than the strong acids used in Boc chemistry, the repeated exposure to piperidine throughout the synthesis can lead to cumulative loss of peptide from the resin.[1]
Q3: What are the recommended alternative Fmoc deprotection conditions to minimize homoserine lactonization?
A3: To minimize base-catalyzed lactonization, it is advisable to use milder or faster deprotection reagents. A highly effective strategy is to replace piperidine with a cocktail containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a strong, non-nucleophilic base that allows for very rapid Fmoc removal.[5][6] Because DBU itself cannot scavenge the dibenzofulvene (DBF) byproduct, it is typically used with a nucleophile like piperazine.[5][7]
Recommended cocktails include:
-
2% DBU / 5% Piperazine in NMP or DMF : This combination provides rapid deprotection, minimizing the contact time of the peptide with basic conditions.[7]
-
Low concentrations of DBU (e.g., 2%) in DMF : This can be effective, especially in continuous flow synthesis, but requires careful control to avoid side reactions from the DBF byproduct.[8][9]
Using these alternatives can significantly reduce the opportunity for the lactonization side reaction to occur.
Q4: How can I detect if lactonization is occurring in my synthesis?
A4: The primary method for detecting lactonization is mass spectrometry (MS). You should analyze the crude peptide product after cleavage from the resin. Look for a mass corresponding to the truncated peptide sequence up to the homoserine residue. Additionally, analytical techniques like HPLC can be used to identify unexpected peaks in the chromatogram, which can then be collected and analyzed by MS.[10][11] Methods coupling gas chromatography with mass spectrometry (GC-MS) have also been used to identify homoserine lactone derivatives.[12][13]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving issues related to homoserine-containing peptide synthesis.
Problem: Low crude peptide yield or evidence of truncation at the homoserine position.
Caption: Troubleshooting decision tree for homoserine lactonization.
Data Summary: Comparison of Deprotection Reagents
While specific quantitative data on homoserine lactonization is sparse, the effectiveness of alternative reagents in preventing other base-mediated side reactions (like diketopiperazine formation) suggests their utility. Milder and faster conditions are broadly beneficial for sensitive residues.
| Reagent Cocktail | Typical Concentration | Solvent | Key Advantages | Potential Issues |
| Piperidine | 20% (v/v) | DMF | Well-established, effective for most sequences.[2] | Can promote side reactions like lactonization, aspartimide formation, and racemization with prolonged exposure.[5][14] |
| Piperazine | 5-10% (w/v) | DMF/NMP | Milder base, reduces aspartimide formation compared to piperidine.[15] | Slower deprotection kinetics than piperidine. |
| DBU / Piperazine | 2% DBU, 5% Piperazine | NMP | Very rapid Fmoc removal, significantly reduces DKP formation and minimizes basic exposure.[7][8] | DBU is a very strong base; proportions must be carefully controlled. |
| DBU | 2% (v/v) | DMF | Extremely fast deprotection.[9] | Non-nucleophilic; does not scavenge DBF, which can lead to side reactions if not washed away quickly.[5][9] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection (Control)
This protocol serves as a baseline for comparison.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate for 3-5 minutes at room temperature.[2]
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF. Agitate for 15-20 minutes at room temperature.[1][2]
-
Washing: Drain the solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[1] The resin is now ready for the next coupling step.
Protocol 2: Optimized DBU/Piperazine Fmoc Deprotection
This protocol is recommended for syntheses involving homoserine or other sensitive residues.
-
Resin Swelling: Swell the peptide-resin in N-Methyl-2-pyrrolidone (NMP) for 30-60 minutes.
-
Solvent Removal: Drain the NMP from the reaction vessel.
-
Deprotection: Prepare and add a solution of 2% DBU (v/v) and 5% piperazine (w/v) in NMP . Agitate the mixture for 2 x 2 minutes (a total of 4 minutes) at room temperature.
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Drain the solution and wash the resin extensively with NMP (5-7 times) to remove all traces of the deprotection reagents. The resin is now ready for the next coupling step.
Caption: Comparison of standard and optimized SPPS deprotection workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 11. vliz.be [vliz.be]
- 12. Identification of Homoserine Lactone Derivatives Using the Methionine Functionalized Solid Phase Synthesis by Gas Chromatography/Mass Spectrometry -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 13. Identification of homoserine lactone derivatives using the methionine functionalized solid phase synthesis by gas chromatography/mass spectrometry | Semantic Scholar [semanticscholar.org]
- 14. peptide.com [peptide.com]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Fmoc-O-trityl-L-homoserine in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent and address common side reactions when using Fmoc-O-trityl-L-homoserine in your Solid-Phase Peptide Synthesis (SPPS) protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern when using this compound in SPPS?
A1: The main side reaction to be aware of is the intramolecular cyclization of the homoserine side chain to form a stable γ-lactone. This can occur at various stages of the synthesis, particularly during coupling and cleavage, and can lead to truncated or modified peptides, reducing the overall yield and complicating purification. The O-trityl protecting group is designed to minimize this, but certain conditions can promote lactonization.
Q2: How can I detect γ-lactone formation in my crude peptide product?
A2: Lactone formation results in a mass loss of 18 Da (the mass of water) from the homoserine residue. This can be readily detected by mass spectrometry (MS). In reverse-phase high-performance liquid chromatography (RP-HPLC), the lactone-containing peptide will typically have a different retention time, often appearing as a distinct, more hydrophobic peak compared to the desired full-length peptide.
Q3: What are the best practices for incorporating this compound to minimize lactonization during coupling?
A3: To minimize lactonization during the coupling step, consider the following:
-
Choice of Coupling Reagents: Use coupling reagents known for their efficiency and low racemization potential, such as HBTU/HCTU or DIC/Oxyma.
-
Activation Time: Minimize the pre-activation time of the this compound before adding it to the resin. Prolonged activation can increase the likelihood of side reactions.
-
Reaction Temperature: Perform the coupling at room temperature. Avoid elevated temperatures which can accelerate lactonization.
-
Double Coupling: If coupling is sluggish, a second coupling may be necessary to ensure complete incorporation of the homoserine residue.
Q4: What is the recommended cleavage cocktail for peptides containing O-trityl-L-homoserine?
A4: A standard and effective cleavage cocktail for peptides containing trityl-protected residues is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. TIS is a crucial scavenger that efficiently quenches the reactive trityl cations released during cleavage, preventing re-attachment to the peptide or modification of sensitive residues.[1] For peptides containing other sensitive residues like Cysteine or Methionine, a more complex cocktail may be required.
Q5: Can the O-trityl group be prematurely cleaved during SPPS?
A5: The O-trityl group is significantly more acid-labile than tert-butyl (tBu) based protecting groups.[2] While it is stable to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF), repeated exposure to even mildly acidic conditions could potentially lead to some premature cleavage. It is important to maintain non-acidic conditions throughout the synthesis cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Mass spectrum shows a significant peak at -18 Da from the expected mass. | Intramolecular cyclization of the homoserine side chain to form a γ-lactone. | - Optimize coupling conditions: use a faster, more efficient coupling reagent and minimize pre-activation time.- Ensure the O-trityl group is intact before cleavage.- During cleavage, use a well-scavenged cocktail and minimize cleavage time. |
| Incomplete coupling of this compound. | Steric hindrance from the bulky O-trityl group or peptide aggregation. | - Perform a double coupling.- Use a more potent coupling reagent like HATU.- Consider using a more polar solvent or additives to disrupt aggregation. |
| Incomplete removal of the O-trityl group during final cleavage. | Insufficient scavenging of the trityl cation, leading to re-attachment. | - Ensure a sufficient excess of triisopropylsilane (TIS) is used in the cleavage cocktail.- Increase the cleavage time, monitoring for completeness. |
| Presence of unexpected modifications on other amino acid residues (e.g., Trp, Met). | Alkylation by trityl cations generated during cleavage. | - Use an effective scavenger system in the cleavage cocktail, with TIS being essential.[1]- For particularly sensitive sequences, consider adding other scavengers like 1,2-ethanedithiol (EDT). |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is designed to minimize the risk of lactonization during the incorporation of this compound.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HCTU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow to pre-activate for no more than 2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be required.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Final Cleavage and Deprotection
This protocol ensures efficient removal of the O-trityl group while minimizing side reactions.
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) (3-5 times) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Freshly prepare the cleavage cocktail. For most peptides, a suitable cocktail is:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water (H₂O)
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate at room temperature for 2-3 hours. A yellow color may develop, indicating the release of the trityl cation.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and precipitate the peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Visualizations
Caption: Mechanism of γ-lactone formation as a side reaction during SPPS.
Caption: Recommended workflow for the cleavage of peptides containing O-trityl-homoserine.
References
Technical Support Center: Synthesis of Peptides with Adjacent Homoserine Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the synthesis of peptides containing adjacent homoserine (Hse) residues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing peptides with adjacent homoserine residues?
Synthesizing peptides with adjacent homoserine residues presents several key challenges stemming from the γ-hydroxyl group on the homoserine side chain. These challenges include:
-
Intramolecular Lactonization: The γ-hydroxyl group can attack the activated carboxyl group of the same residue, forming a stable five-membered ring (γ-lactone).[1] This side reaction competes with the desired peptide bond formation, leading to truncated sequences and reduced yield.[1]
-
Interchain Aggregation: The presence of multiple hydroxyl groups in close proximity can promote interchain hydrogen bonding. This leads to on-resin aggregation, which hinders solvent and reagent access to the growing peptide chain, resulting in incomplete coupling and deprotection steps.[2][3][4]
-
Reduced Coupling Efficiency: Steric hindrance from the adjacent bulky side chains, especially when the peptide is aggregated, can slow down reaction kinetics and lead to incomplete coupling reactions.[1]
-
O-Acylation: The side-chain hydroxyl group can be acylated by the incoming activated amino acid, leading to the formation of branched peptide impurities.[1][5] This is a common side reaction for amino acids with hydroxyl groups like serine and threonine.[6][7]
-
Difficult Purification: The presence of closely related impurities such as deletion sequences, lactonized forms, and branched peptides makes the final purification by reverse-phase high-performance liquid chromatography (RP-HPLC) more complex.
Q2: Why is aggregation more pronounced with adjacent homoserine residues compared to other hydroxyl-containing amino acids like serine?
While all hydroxyl-containing amino acids can contribute to aggregation, the flexibility and length of the homoserine side chain can exacerbate the issue. The longer side chain may allow for more optimal hydrogen bonding networks to form between peptide chains, leading to stronger and more stable aggregates that are difficult to disrupt with standard synthesis conditions.
Q3: Can I use standard Fmoc/tBu solid-phase peptide synthesis (SPPS) for sequences with adjacent homoserine?
Yes, standard Fmoc/tBu SPPS is the most common and compatible method for incorporating homoserine.[8] However, the standard protocols often require significant optimization to overcome the challenges mentioned above. This includes the use of specialized reagents, modified cycle times, and aggregation-disrupting techniques.
Q4: Is side-chain protection for the homoserine hydroxyl group necessary?
While not always mandatory, protecting the γ-hydroxyl group (e.g., with a trityl (Trt) group) is a highly effective strategy to prevent common side reactions like intramolecular lactonization and O-acylation.[9] The choice to use a protecting group depends on the specific sequence, the length of the peptide, and the position of the homoserine residues. For adjacent homoserine residues, side-chain protection is strongly recommended.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your synthesis.
Problem 1: Low Coupling Efficiency / Positive Kaiser Test after Coupling
Question: I am synthesizing a peptide with a -Hse-Hse- sequence, and the Kaiser test remains positive (blue beads) after a standard coupling cycle. What should I do?
Answer: A positive Kaiser test indicates the presence of unreacted free primary amines, signifying an incomplete coupling reaction. This is a common issue with "difficult sequences," including those prone to aggregation.[3][10]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| On-Resin Aggregation | 1. Solvent Change: Switch from standard DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or add 25% DMSO to your DMF. 2. Chaotropic Salts: Wash the resin with a solution of chaotropic salts (e.g., 0.8 M LiCl in DMF) before the coupling step to disrupt secondary structures. 3. Incorporate Structure-Disrupting Elements: If possible in your sequence design, introduce a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid every 6-7 residues to break up aggregation.[11] |
| Steric Hindrance | 1. Double Coupling: Immediately after the first coupling, drain the resin and repeat the coupling step with a fresh solution of activated amino acid. 2. Extended Coupling Time: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight. |
| Inefficient Activation | 1. Use a Stronger Coupling Reagent: Switch from standard HBTU/HOBt to a more potent activating agent like HATU or PyAOP.[12] 2. Optimize Reagent Excess: Ensure you are using a sufficient excess of amino acid and coupling reagents (typically 3-5 fold excess over resin capacity). |
Problem 2: Unexpected Mass Peaks in Final LC-MS Analysis
Question: My final crude peptide shows multiple peaks in the LC-MS analysis. I see the correct mass, but also a significant peak at [M-18] and another at [M+X], where X is the mass of an amino acid. What are these impurities?
Answer: These unexpected masses likely correspond to common side reactions involving the homoserine residues.
Side Reactions and Mitigation Strategies:
| Observed Mass | Probable Side Product | Cause | Mitigation Strategy |
| [M-18] | Lactone Formation | Intramolecular cyclization of the homoserine side-chain hydroxyl group with the backbone carboxyl, resulting in the loss of a water molecule (18 Da).[1] | 1. Side-Chain Protection: Use a protected homoserine derivative (e.g., Fmoc-Hse(Trt)-OH) during synthesis.[9] 2. Optimize Activation: Avoid prolonged pre-activation times that can allow the lactone to form in solution before coupling. |
| [M+X] | Branched Peptide | O-acylation of the homoserine hydroxyl group by the incoming activated amino acid (mass X).[1][5] | 1. Side-Chain Protection: This is the most effective method. Use Fmoc-Hse(Trt)-OH. 2. Use Less Reactive Esters: Employ activating esters that are less prone to side reactions, though this may require longer coupling times. |
| [M-Y] | Deletion Sequence | Incomplete coupling of an amino acid (mass Y) at a previous step due to aggregation or steric hindrance. | Follow the troubleshooting steps for Low Coupling Efficiency . Implement routine monitoring of coupling completion (e.g., Kaiser test) at each step. |
Data Presentation: Comparative Coupling Efficiency
While specific quantitative data for adjacent homoserine is limited, the behavior of other hydroxyl-containing and sterically hindered amino acids in Boc-chemistry SPPS provides a useful comparison.
| Amino Acid Category | Representative Amino Acids | Typical Coupling Efficiency | Primary Challenges & Side Reactions |
| High Efficiency | Ala, Gly, Leu, Phe | >99% | Minimal under standard conditions. |
| Sterically Hindered | Ile, Val, Thr | 98-99% | Slower reaction kinetics requiring longer coupling times or more potent activators.[1] |
| Side-Chain Reactive (Hydroxyl) | Ser, Thr, Hse | 98-99% | O-acylation of the side-chain hydroxyl group can occur. Intramolecular lactonization is a key issue for Hse.[1] |
| Side-Chain Reactive (Other) | Asp, Asn, Gln, Arg | Variable | Aspartimide formation (Asp), dehydration of side-chain amide (Asn, Gln).[1] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle (Manual Synthesis)
This protocol outlines a single amino acid coupling step.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add fresh 20% piperidine in DMF.
-
Agitate for 15 minutes. Drain.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-amino acid (4 eq) and an activating agent (e.g., HBTU, 3.9 eq) in DMF.
-
Add a base (e.g., DIPEA, 8 eq) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and then Dichloromethane (DCM) (3 times).[8]
-
Monitoring (Optional but Recommended): Perform a Kaiser test. Take a small sample of beads (5-10) and follow the test kit instructions. If the test is positive (blue beads), repeat steps 5 and 6 (double coupling).
Protocol 2: Cleavage and Final Deprotection
This protocol releases the synthesized peptide from the resin and removes side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Prepare Cleavage Cocktail:
-
Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Trifluoroacetic acid (TFA) is highly corrosive.
-
Prepare a fresh cleavage cocktail. A standard choice is Reagent K :
-
TFA: 95%
-
Water (H₂O): 2.5%
-
Triisopropylsilane (TIS): 2.5%
-
(TIS acts as a scavenger to prevent re-attachment of cleaved protecting groups to sensitive residues like Trp).
-
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate or stir gently at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the TFA solution).
-
A white precipitate should form.
-
-
Isolation and Drying:
-
Centrifuge the tube to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.
-
Visualizations
Troubleshooting Workflow for Incomplete Coupling
Caption: A decision tree for troubleshooting incomplete coupling reactions during SPPS.
Side Reaction: Homoserine Lactone Formation
Caption: The chemical pathway of intramolecular lactone formation, a critical side reaction.
Strategy Selection for -Hse-Hse- Synthesis
Caption: A decision guide for selecting an appropriate synthesis strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
minimizing deletion sequences when using Fmoc-O-trityl-L-homoserine
Welcome to the technical support center for the use of Fmoc-O-trityl-L-homoserine in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows, with a focus on minimizing the formation of deletion sequences.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound and provides actionable solutions.
Issue 1: Incomplete coupling reaction, leading to deletion sequences.
-
Question: My Kaiser test is positive (blue beads) after a standard coupling cycle with this compound. What should I do?
-
Answer: A positive Kaiser test indicates the presence of unreacted free amines on the resin, which will lead to the formation of deletion sequences in the final peptide product.[1] The bulky trityl protecting group on the homoserine side chain can cause steric hindrance, slowing down the coupling reaction.[1] To address this, you have two primary options: double coupling or capping.
-
Double Coupling: This is the recommended first step.[1] It involves repeating the coupling reaction with a fresh solution of activated this compound to drive the reaction to completion.
-
Capping: If double coupling is unsuccessful, as indicated by a persistently positive Kaiser test, the unreacted amines should be permanently blocked by capping.[1] This is typically achieved by acetylation with acetic anhydride. Capping prevents the unreacted peptide chains from participating in subsequent coupling steps.[1]
-
Issue 2: Low yield of the desired peptide containing homoserine.
-
Question: After purification, the yield of my homoserine-containing peptide is significantly lower than expected. What could be the cause?
-
Answer: Low yield can be a result of cumulative incomplete couplings throughout the synthesis. Even a small percentage of unreacted amines in each cycle can lead to a substantial decrease in the final product. To improve the overall yield, consider implementing a systematic double coupling strategy for the this compound residue, especially if it is part of a sterically hindered sequence. Additionally, ensure optimal resin swelling and use a highly efficient coupling reagent like HATU.
Issue 3: Side reactions related to the trityl protecting group.
-
Question: Are there any specific side reactions associated with the O-trityl group on homoserine that I should be aware of?
-
Answer: The trityl group is generally stable under the basic conditions of Fmoc deprotection. However, premature cleavage of the trityl group can occur under acidic conditions. It is crucial to ensure that no acidic reagents are inadvertently introduced during the coupling or deprotection cycles. During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), the released trityl cations can potentially cause side reactions with other sensitive residues in the peptide chain. The use of scavengers in the cleavage cocktail is recommended to mitigate these side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the hydroxyl group of homoserine protected with a trityl group?
A1: The hydroxyl group on the side chain of homoserine is nucleophilic and can be acylated by the activated carboxyl group of the incoming amino acid during coupling. This would lead to the formation of a branched peptide and other side products. The trityl (Trt) group protects the hydroxyl group from these unwanted side reactions.
Q2: What are the most effective coupling reagents for this compound?
A2: Due to the steric bulk of the trityl group, highly efficient coupling reagents are recommended. Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for coupling sterically hindered amino acids.[2]
Q3: When should I choose to cap instead of double couple?
A3: Double coupling should be your first line of action for an incomplete reaction. If a Kaiser test remains positive after a second coupling attempt, it indicates a very difficult coupling, and capping is the best strategy to prevent the accumulation of deletion sequences.
Q4: Can I monitor the completeness of the coupling reaction?
A4: Yes, the Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin.[3] A blue color indicates an incomplete reaction, while a yellow or colorless result suggests a complete coupling.[3]
Data Presentation
The following tables provide an illustrative comparison of different coupling strategies for this compound. The data is representative and aims to highlight the expected trends in purity and yield.
Table 1: Comparison of Coupling Strategies for a Homoserine-Containing Peptide
| Coupling Strategy | Coupling Reagent | Purity of Crude Peptide (Illustrative) | Relative Yield (Illustrative) |
| Single Coupling | HBTU/HOBt/DIPEA | 65% | 1.0 |
| Double Coupling | HBTU/HOBt/DIPEA | 85% | 0.9 |
| Single Coupling | HATU/DIPEA | 80% | 1.2 |
| Double Coupling | HATU/DIPEA | >95% | 1.1 |
Table 2: Impact of Capping on Peptide Purity
| Scenario | Strategy | Major Impurity | Purity of Crude Peptide (Illustrative) |
| Incomplete Coupling | No Capping | Deletion Sequence (Peptide - Homoserine) | 60% |
| Incomplete Coupling | Capping | Capped Sequence (Ac-Peptide) | 80% (easier to purify) |
Experimental Protocols
Protocol 1: Double Coupling of this compound using HATU
-
First Coupling:
-
Swell the resin in N,N-dimethylformamide (DMF).
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate this compound (3 eq.) with HATU (2.9 eq.) and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 1-2 minutes.[4]
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Take a small sample of resin beads and perform a Kaiser test.[3]
-
-
Second Coupling (if Kaiser test is positive):
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
Prepare a fresh solution of activated this compound as described in step 1.
-
Add the fresh solution to the resin and react for another 2 hours.
-
Perform a final Kaiser test to confirm the completion of the coupling.
-
Protocol 2: Capping of Unreacted Amines
-
Preparation:
-
After a failed double coupling attempt (Kaiser test remains positive), wash the resin with DMF (3 times).
-
Prepare a capping solution of acetic anhydride/pyridine/DMF (e.g., in a 1:1:3 ratio). Alternatively, a solution of 10% acetic anhydride and 1% DIPEA in DMF can be used.
-
-
Capping Reaction:
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.[5]
-
Drain the capping solution and wash the resin thoroughly with DMF (5 times) to remove all traces of the capping reagents.
-
Proceed with the Fmoc deprotection of the next amino acid in the sequence.
-
Protocol 3: Kaiser Test for Monitoring Coupling
-
Reagent Preparation:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Procedure:
-
Place a few resin beads in a small test tube.
-
Add 2-3 drops of each of the three Kaiser test solutions.
-
Heat the test tube at 100°C for 5 minutes.[2]
-
Observe the color of the beads and the solution.
-
Blue: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).
-
-
Visualizations
Caption: Experimental workflow for coupling this compound.
Caption: Troubleshooting logic for incomplete coupling.
References
strategies to avoid premature trityl group removal during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the premature removal of the trityl protecting group during chemical synthesis.
Troubleshooting Guide: Diagnosing and Preventing Premature Detritylation
Premature removal of the trityl (Trt) group is a common issue that can lead to reduced yield of the desired product and the formation of impurities. This guide will help you identify the potential causes and implement effective solutions.
Problem: Loss of Trityl Group Observed During Reaction or Workup
Potential Causes and Solutions:
-
Acidic Reagents or Conditions: The trityl group is highly susceptible to cleavage under acidic conditions due to the stability of the resulting trityl cation.[1][2]
-
Solution:
-
Reagent Selection: Whenever possible, opt for non-acidic reagents. If an acidic reagent is unavoidable for another part of the molecule, consider using a more acid-stable protecting group.[2]
-
Addition of a Base: Incorporate a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIEA), into the reaction mixture to neutralize any trace acidity.[2]
-
Solvent Purity: Use high-purity, anhydrous solvents. To remove acidic impurities, consider passing solvents through a column of activated alumina.[2]
-
-
-
Degradation of Solvents: Chlorinated solvents like dichloromethane (DCM) can degrade over time, producing trace amounts of hydrochloric acid (HCl).[2]
-
Solution: Use freshly distilled or stabilized grades of chlorinated solvents.
-
-
Lewis Acid Catalysis: Lewis acids can facilitate the cleavage of the trityl group by coordinating to the ether oxygen.[1]
Problem: Detritylation Occurring During Silica Gel Chromatography
Potential Cause and Solution:
-
Acidic Nature of Silica Gel: The surface of standard silica gel is acidic and can cause the removal of the trityl group during purification.[2]
-
Solution:
-
Use Neutralized Silica Gel: Prepare neutralized silica gel by making a slurry of the silica gel in a solvent containing a small amount of a volatile base, such as triethylamine, and then removing the solvent under reduced pressure.[2] It is also recommended to add 0.1-0.5% triethylamine to the eluting solvent system as an additional precaution.[2]
-
Alternative Purification Methods: Consider other purification techniques that do not involve acidic stationary phases, such as neutral alumina chromatography or reversed-phase chromatography.
-
-
Problem: Trityl Group Loss During Drying/Concentration Steps
Potential Cause and Solution:
-
Residual Volatile Acids: Trace amounts of volatile acids (e.g., trifluoroacetic acid, TFA) from previous steps can become concentrated during solvent removal, leading to detritylation.
-
Solution:
-
Co-evaporation: Co-evaporate the sample with a non-polar, aprotic solvent like toluene to help remove residual volatile acids.
-
Addition of a Non-Volatile Base: For particularly sensitive compounds, such as oligonucleotides, adding a small amount of a non-volatile base like Tris (tris(hydroxymethyl)aminomethane) before drying can prevent detritylation.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of premature trityl group removal?
A1: The most frequent cause of premature detritylation is exposure to acidic conditions.[2] The trityl group is highly acid-labile due to the formation of the stable triphenylmethyl cation upon cleavage.[1][2] Common sources of acidity include acidic reagents, acidic impurities in solvents, and the use of standard silica gel for chromatography.[2]
Q2: How can I quickly check for premature detritylation during my experiment?
A2: A simple way to monitor for premature detritylation is by using Thin Layer Chromatography (TLC).[2] By co-spotting your reaction mixture with a sample of the starting material and the expected deprotected product (if available), you can visualize the appearance of a new, more polar spot corresponding to the detritylated compound. The trityl group is UV active, which can aid in visualization.[2]
Q3: Are there different types of trityl groups with varying stability?
A3: Yes, several derivatives of the trityl group have been developed with different acid labilities.[5] The introduction of electron-donating groups, such as methoxy groups, on the phenyl rings increases the stability of the trityl cation, making the protecting group more acid-labile and easier to remove.[1][5]
Q4: Is it possible to selectively deprotect other acid-labile groups in the presence of a trityl group?
A4: Yes, this is a common strategy in orthogonal protection schemes. The feasibility depends on the relative acid lability of the protecting groups. For example, a tert-butoxycarbonyl (Boc) group is generally more acid-labile than a trityl group.[6] By carefully selecting the deprotection conditions (e.g., using a milder acid or a shorter reaction time), it is often possible to remove a more labile group while leaving the trityl group intact.[6][7]
Q5: What are some alternatives to the standard trityl group if I require greater acid stability?
A5: If your synthesis requires conditions that are too harsh for the standard trityl group, you can consider using more robust derivatives. For instance, introducing electron-withdrawing groups into the phenyl rings can decrease the stability of the trityl cation, thus increasing the acid stability of the protecting group.[8] The 2-chlorotrityl (2-ClTrt) group is a common alternative that offers increased stability and is often used in solid-phase peptide synthesis.[6][9]
Data Presentation
Table 1: Comparison of Common Trityl Protecting Groups and Their Relative Deprotection Rates
| Protecting Group | Abbreviation | Relative Rate of Deprotection (Approximate) | Common Cleavage Conditions |
| Trityl | Tr | 1 | 80% Acetic Acid (48 hours)[5] |
| Monomethoxytrityl | MMT | 10 | 80% Acetic Acid[5] |
| Dimethoxytrityl | DMT | ~300 | 80% Acetic Acid (minutes) / 3% TCA in DCM[5] |
| Trimethoxytrityl | TMT | >1000 | Very mild acid[5] |
Table 2: Stability of Various Protecting Groups to Different Cleavage Conditions
| Protecting Group | Functionality Protected | Stability to 2-CTC Resin Cleavage (e.g., 1% TFA) | Stability to Wang Resin Cleavage (e.g., 50% TFA) |
| Boc (tert-Butoxycarbonyl) | Amine | Stable[6] | Labile[6] |
| tBu (tert-Butyl) | Carboxyl, Hydroxyl | Stable[6] | Labile[6] |
| Trt (Trityl) | Amine, Thiol, Amide | Stable[6] | Labile[6] |
| Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) | Guanidino | Stable[6] | Labile[6] |
Experimental Protocols
Protocol 1: Preparation of Neutralized Silica Gel for Column Chromatography
Objective: To prepare silica gel with a neutralized surface to prevent the cleavage of acid-sensitive protecting groups like trityl during chromatographic purification.[2]
Materials:
-
Standard silica gel (for column chromatography)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., dichloromethane or ethyl acetate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, create a slurry of the required amount of silica gel in the chosen anhydrous solvent.
-
Add a small amount of triethylamine to the slurry. A common starting point is 1-2% v/v of triethylamine relative to the solvent volume.
-
Gently swirl the flask to ensure thorough mixing.
-
Remove the solvent and excess triethylamine using a rotary evaporator.
-
Dry the neutralized silica gel under high vacuum for at least 2 hours to ensure all traces of solvent and excess base are removed.[2]
-
The neutralized silica gel is now ready for packing the column.
-
For added protection, it is recommended to add 0.1-0.5% triethylamine to the eluting solvent system.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for premature trityl group removal.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Aggregation in Peptides Containing Fmoc-O-trityl-L-homoserine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation during solid-phase peptide synthesis (SPPS) involving Fmoc-O-trityl-L-homoserine.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern when using this compound?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support, primarily driven by the formation of intermolecular hydrogen bonds that lead to stable secondary structures like β-sheets.[1][2] This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, which results in deletion sequences and lower purity of the final crude peptide.[1] The incorporation of this compound can exacerbate aggregation due to the bulky and hydrophobic nature of the trityl protecting group, which can promote self-association of the peptide chains.[3]
Q2: What are the common signs of peptide aggregation during SPPS?
A2: Several signs can indicate that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The resin bed volume may shrink or fail to swell adequately in the synthesis solvents.[1][3]
-
Incomplete Fmoc Deprotection: The reaction to remove the Fmoc group may be slow or incomplete. This can sometimes be observed as a persistent blue color after using a colorimetric test like the Kaiser test on a resin sample, indicating unreacted primary amines from the previous cycle.[1][3]
-
Slow or Incomplete Coupling: A positive Kaiser test after a coupling step indicates the presence of unreacted free amines, suggesting the coupling reaction was hindered by aggregation.[1]
-
Complex Analytical Profile: Analysis of a test cleavage by HPLC/LC-MS will often show a complex mixture of products, including the target peptide along with numerous deletion sequences.[1]
Q3: Can I predict if my sequence containing this compound will aggregate?
A3: While predicting aggregation with absolute certainty is difficult, sequences with a high content of hydrophobic residues are more prone to aggregation.[1] The risk of aggregation also tends to increase with the length of the peptide chain.[1] The presence of the bulky O-trityl-L-homoserine residue can act as a nucleation point for aggregation, especially in hydrophobic sequences.[3]
Q4: What are the initial troubleshooting steps if I suspect aggregation?
A4: Start with simple modifications to your standard protocol before moving to more complex solutions. This can include extending reaction times for both coupling and deprotection steps and ensuring your reagents are fresh and of high quality.[2]
Q5: How can the final solubility of a peptide containing O-trityl-L-homoserine be improved?
A5: The hydrophobic nature of the trityl group can lead to poor solubility of the cleaved peptide.[3] After cleavage and deprotection, it is advisable to test a range of solvents, starting with water and then moving to small amounts of organic solvents like DMSO or acetonitrile followed by an aqueous buffer.[3] Sonication can also aid in dissolution.[3] In many cases, the final cleavage cocktail (e.g., using Trifluoroacetic acid - TFA) removes the trityl group, which reduces the peptide's overall hydrophobicity and can improve solubility.[4]
Troubleshooting Guide
Problem: Poor Resin Swelling and Incomplete Reactions
This is a primary indication of on-resin peptide aggregation. The peptide chains are collapsing, preventing efficient diffusion of reagents.
Initial Troubleshooting Workflow
Caption: A decision tree for troubleshooting on-resin peptide aggregation.
Recommended Actions & Solutions
| Problem Symptom | Potential Cause | Recommended Solution |
| Poor Resin Swelling | Peptide aggregation on the solid support, leading to the collapse of the resin matrix. | - Switch from DMF to a more polar solvent like N-methylpyrrolidone (NMP) or add DMSO to the DMF. - Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF) before coupling.[3] |
| Incomplete Fmoc Deprotection | Aggregation hindering access of the piperidine solution to the N-terminal Fmoc group.[3] | - Use a stronger deprotection cocktail, such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in 20% piperidine/DMF. - Increase the deprotection temperature to 40-50°C (use with caution to avoid side reactions).[3] - Increase the frequency and duration of DMF washes after deprotection. |
| Difficult Coupling | The inherent steric hindrance of this compound and aggregation. | - Use a more potent coupling reagent such as HATU or HCTU.[3] - Double couple the this compound and subsequent challenging residues.[3] - Increase the coupling time and/or temperature.[3] |
| Persistent Aggregation | Highly aggregation-prone peptide sequence. | - Incorporate a structure-disrupting element, such as a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid, every 6-7 residues in the sequence.[3] - Use microwave irradiation during coupling and deprotection steps to disrupt aggregates.[3] |
| Low Yield of Crude Peptide | A combination of incomplete deprotection and coupling steps due to persistent aggregation. | - Resynthesize the peptide on a low-substitution resin to increase the distance between peptide chains.[3] - Employ a combination of the above strategies proactively for sequences known to be difficult.[3] |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash
This protocol is intended for use immediately before a coupling step where aggregation is suspected to have occurred.
Reagent Preparation:
-
Prepare a 0.8 M solution of Lithium Chloride (LiCl) in DMF.
Procedure:
-
Following the standard Fmoc deprotection and subsequent DMF washes, add the 0.8 M LiCl/DMF solution to the resin.
-
Agitate the resin in the LiCl solution for 5-10 minutes.[3]
-
Drain the LiCl solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.[1]
-
Proceed with the standard coupling protocol.
Protocol 2: Deprotection with a DBU-Containing Cocktail
This protocol is for situations where Fmoc deprotection is slow or incomplete due to aggregation.
Reagent Preparation:
-
Prepare a fresh solution of 2% DBU and 20% piperidine in DMF.
Procedure:
-
Wash the peptide-resin with DMF (3 x 1 min).
-
Add the DBU/piperidine/DMF solution to the resin and agitate for 10-15 minutes.
-
Drain and repeat the deprotection step with a fresh portion of the reagent for another 10-15 minutes.[3]
-
Wash the resin extensively with DMF (at least 6 x 1 min) to ensure all traces of DBU and piperidine are removed.[3]
Protocol 3: Double Coupling of a Sterically Hindered Amino Acid
This protocol is designed to ensure the complete incorporation of a sterically hindered amino acid like this compound.
Procedure:
-
First Coupling:
-
Following Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare a solution of this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Drain the reaction vessel and wash the resin with DMF (3 x 1 min).
-
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as described above.
-
Add the fresh solution to the resin and allow the second coupling to proceed for another 1-2 hours.
-
Drain the vessel and wash the resin thoroughly with DMF (5 x 1 min) before proceeding to the next deprotection step.[3]
-
Proactive Strategies for Aggregation Prevention
For sequences known to be difficult or for longer peptides, a proactive approach is often more effective than troubleshooting.
Caption: Decision-making for proactive aggregation prevention.
References
Technical Support Center: Purification of Peptides with Trityl-Protected Homoserine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of peptides containing trityl-protected homoserine.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the trityl (Trt) group on the homoserine side chain during peptide synthesis?
The primary role of the trityl (Trt) protecting group on the homoserine side chain is to prevent unwanted side reactions at the hydroxyl group.[1] During peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), the unprotected hydroxyl group of homoserine can be acylated, leading to the formation of undesired side products.[1] The bulky trityl group effectively shields the hydroxyl moiety, ensuring the integrity of the peptide chain.
Q2: I am observing a lower yield of my target peptide after cleavage and deprotection. What could be the cause?
Several factors can contribute to a lower than expected yield:
-
Incomplete Cleavage: The trityl group is acid-labile and typically removed during the final cleavage from the resin using trifluoroacetic acid (TFA).[2] Inadequate exposure time or a low concentration of TFA may result in incomplete deprotection, leaving the trityl group attached to the homoserine residue.
-
Premature Cleavage: Due to its high acid sensitivity, the linkage of a peptide to a trityl-based resin can be susceptible to premature cleavage, especially with prolonged exposure to even weak acids.[3]
-
Side Reactions: During cleavage, the liberated trityl cations are reactive electrophilic species that can react with nucleophilic side chains of other amino acids in the peptide, such as tryptophan, methionine, or cysteine, leading to undesired adducts.[3][4]
-
Aggregation: Peptides, particularly hydrophobic sequences, can aggregate during synthesis, leading to incomplete coupling and deprotection steps, which ultimately reduces the yield of the full-length target peptide.[5]
Q3: My purified peptide shows a mass corresponding to the desired peptide plus a trityl group. How can I remove the remaining trityl groups?
If your analysis indicates the presence of trityl-adducts, it suggests incomplete deprotection. To remove the residual trityl groups, you can re-subject the purified peptide to the cleavage conditions. A common method is to dissolve the peptide in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) and stir for 1-2 hours at room temperature.[6] TIS acts as a scavenger to trap the cleaved trityl cations and prevent their re-attachment to the peptide.[3]
Q4: Are there any specific side reactions associated with homoserine itself during cleavage?
Yes, a notable side reaction is the formation of homoserine lactone. This can occur during cleavage with strong acids like hydrogen fluoride (HF), where tert-butyl cations generated from other protecting groups can react with a C-terminal methionine, leading to its conversion to a homoserine lactone.[1][5]
Q5: How can I best purify my trityl-protected homoserine-containing peptide after cleavage?
The standard and most effective method for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).[7] This technique separates the target peptide from impurities based on hydrophobicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of peptides with trityl-protected homoserine.
| Issue | Potential Cause | Recommended Solution |
| Multiple peaks in HPLC chromatogram | Incomplete deprotection (trityl group still attached), presence of deletion or truncated sequences, or side-product formation. | Confirm the identity of the peaks by mass spectrometry. For incomplete deprotection, re-treat with a fresh cleavage cocktail.[6] Optimize coupling and deprotection times during synthesis to minimize deletions.[1] |
| Broad or tailing peaks in HPLC | Peptide aggregation or poor solubility in the mobile phase. | Modify the HPLC gradient, try a different organic solvent (e.g., isopropanol instead of acetonitrile), or add a small amount of an ion-pairing agent. Sonication of the sample before injection can also help to break up aggregates. |
| Loss of peptide during purification | Adsorption to vials or HPLC column, or precipitation. | Use low-adsorption vials. Pre-condition the HPLC column with a blank injection. Ensure the peptide is fully dissolved in the injection solvent. |
| Presence of unexpected modifications | Reaction with scavengers or by-products from protecting group cleavage. | Use a scavenger cocktail appropriate for your peptide sequence. For example, TIS is effective at scavenging trityl cations.[3] Ensure complete removal of cleavage reagents before lyophilization. |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection
This protocol is for the simultaneous cleavage of the peptide from the resin and removal of the trityl and other acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[3]
-
Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail. A standard mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water.[3][6] TIS acts as a scavenger for the trityl cations.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).[3] Agitate the mixture at room temperature for 2-3 hours.[6]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification by RP-HPLC.
Protocol 2: On-Resin Trityl Group Removal
This protocol allows for the selective removal of the trityl group from the homoserine side chain while the peptide remains attached to the resin. This is useful for on-resin side-chain modifications.
-
Resin Swelling: Swell the dry peptide-resin in DCM in a sintered glass funnel.
-
Deprotection Solution: Prepare a solution of 1% TFA and 5% TIS in DCM.
-
Deprotection Reaction: Add the deprotection solution to the swollen resin and gently agitate for 2 minutes. Drain the solution.
-
Repeat: Repeat the deprotection step three more times.
-
Washing: Wash the resin thoroughly with DCM to remove the cleaved trityl groups and residual acid.
-
Drying: Dry the resin under vacuum.
Visualizations
Caption: Workflow for cleavage, deprotection, and purification of a peptide containing trityl-protected homoserine.
Caption: A logical troubleshooting guide for addressing common purification issues with homoserine-containing peptides.
References
Technical Support Center: Cyanogen Bromide Cleavage of Homoserine Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cyanogen bromide (CNBr) for the cleavage of methionine-containing peptides to generate C-terminal homoserine lactones.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of peptide cleavage by cyanogen bromide?
Cyanogen bromide (CNBr) specifically cleaves the peptide bond at the C-terminal side of methionine (Met) residues. The reaction is initiated by the nucleophilic attack of the sulfur atom in the methionine side chain on the carbon of cyanogen bromide. This forms a cyanosulfonium bromide intermediate, which then undergoes intramolecular cyclization. The final products are a peptide with a C-terminal homoserine lactone and a new N-terminal peptide.
Q2: Why is my CNBr cleavage reaction inefficient or failing?
Several factors can lead to incomplete or failed CNBr cleavage:
-
Methionine Oxidation: The primary reason for cleavage failure is the oxidation of the methionine thioether to methionine sulfoxide.[1][2] Methionine sulfoxide is resistant to CNBr cleavage. This oxidation can occur during peptide synthesis, purification, or the cleavage reaction itself.
-
Poor Peptide Solubility: The peptide must be fully dissolved in the cleavage cocktail for the reaction to proceed efficiently. Hydrophobic peptides may aggregate in standard cleavage solutions like 70% formic acid or 70% trifluoroacetic acid (TFA).[3]
-
Insufficient CNBr: An inadequate molar excess of CNBr over methionine residues can lead to incomplete cleavage.
-
Suboptimal Reaction Conditions: Incorrect reaction time, temperature, or exposure to light can affect cleavage efficiency. Standard protocols typically call for 12-24 hours at room temperature in the dark.[4][5]
Q3: What are the common side reactions during CNBr cleavage and how can I prevent them?
The most common side reactions include:
-
Methionine Oxidation: Prevent this by using fresh, high-purity reagents, degassing solvents, and incorporating antioxidants or reducing agents as scavengers in your cleavage cocktail.
-
Formylation: When using formic acid as the solvent, formylation of serine (Ser), threonine (Thr), and the C-terminal homoserine residues can occur.[6] This can be minimized by using alternative solvents like 70% TFA or 6M guanidinium hydrochloride (GdnHCl) in dilute acid, or by performing a subsequent deformylation step.
-
Alkylation: Reactive carbocations generated from the cleavage of acid-labile protecting groups (e.g., tert-butyl from Boc or tBu) during peptide synthesis can alkylate nucleophilic residues like tryptophan (Trp) and methionine. The inclusion of carbocation scavengers such as triisopropylsilane (TIS) or anisole is crucial to prevent this.[7]
-
Cysteine Oxidation: Cysteine (Cys) residues are prone to oxidation, which can lead to the formation of undesired disulfide bonds. Adding a reducing agent like 1,2-ethanedithiol (EDT) to the cleavage cocktail helps maintain cysteine in its reduced state.[8]
Q4: What is a scavenger and which one should I use?
Scavengers are additives in the cleavage cocktail that "scavenge" or trap reactive species that can cause side reactions.[9] The choice of scavenger depends on the specific side reaction you need to prevent.
-
To prevent methionine oxidation: Use scavengers like thioanisole, dimethylsulfide (DMS), or ammonium iodide.[1][2]
-
To prevent carbocation alkylation: Use triisopropylsilane (TIS) or anisole.[7]
-
To prevent cysteine oxidation: Use 1,2-ethanedithiol (EDT).[8]
Often, a cocktail of scavengers is used to address multiple potential side reactions simultaneously.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no cleavage yield | Methionine oxidation. | Add antioxidants/reducing scavengers (e.g., thioanisole, DMS, ammonium iodide) to the cleavage cocktail. Ensure all reagents are fresh and solvents are degassed. |
| Poor peptide solubility. | For hydrophobic peptides, use a stronger denaturing solvent like 6M GdnHCl in 0.1M HCl instead of 70% formic acid or 70% TFA.[3] | |
| Incomplete removal of protecting groups. | Ensure that all protecting groups that could interfere with the reaction have been removed prior to cleavage. | |
| Insufficient CNBr or reaction time. | Use a 50- to 100-fold molar excess of CNBr over methionine residues. Increase the reaction time to 24 hours. | |
| Multiple peaks in HPLC/MS analysis of crude product | Formylation of Ser, Thr, or homoserine. | If using formic acid, consider switching to 70% TFA or 6M GdnHCl. Alternatively, perform a deformylation step after cleavage. |
| Methionine sulfoxide formation. | Use a cleavage cocktail containing scavengers that prevent methionine oxidation, such as Reagent H.[1][2] | |
| Incomplete cleavage. | See "Low or no cleavage yield" above. | |
| Undesired disulfide bond formation. | Add a reducing agent like 1,2-ethanedithiol (EDT) to the cleavage cocktail.[8] | |
| Alkylation of sensitive residues (e.g., Trp). | Include a carbocation scavenger like triisopropylsilane (TIS) in the cleavage cocktail.[7] | |
| Mass of product is +16 Da or multiples thereof | Oxidation of one or more methionine residues to methionine sulfoxide. | See "Methionine sulfoxide formation" above. |
| Mass of product is +28 Da | Formylation of one or more residues.[6] | See "Formylation of Ser, Thr, or homoserine" above. |
Data Presentation
Comparison of Cleavage Cocktails for a Model Peptide
The following table summarizes the percentage of methionine sulfoxide detected in the crude product of a model pentadecapeptide containing one methionine and two cysteine residues when cleaved with different commonly used cleavage cocktails.[1][2]
| Cleavage Cocktail | Composition | % Methionine Sulfoxide Detected |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | 15% |
| Reagent R | TFA/thioanisole/EDT/anisole (90:5:3:2) | 55% |
| Reagent B | TFA/phenol/water/TIS (88:5:5:2) | Not reported, but known not to prevent Met oxidation |
| Reagent H | TFA/phenol/thioanisole/EDT/water/DMS/ammonium iodide (81:5:5:2.5:3:2:1.5 w/w) | 0% |
Data sourced from a study on a model pentadecapeptide.[1][2] Results may vary depending on the peptide sequence.
Common Scavengers and Their Applications
| Scavenger | Abbreviation | Primary Function | Typical Concentration |
| Triisopropylsilane | TIS | Carbocation scavenger | 2-5% |
| Thioanisole | Prevents methionine oxidation, carbocation scavenger | 5% | |
| 1,2-Ethanedithiol | EDT | Reduces cysteine, carbocation scavenger | 2.5-3% |
| Dimethylsulfide | DMS | Prevents methionine oxidation | 2% |
| Ammonium Iodide | Reduces methionine sulfoxide | 1.5% (w/w) | |
| Phenol | Carbocation scavenger, improves solubility | 5% | |
| Water | H₂O | Proton source, can improve cleavage of Met-Ser/Thr bonds | 2-5% |
Experimental Protocols
Caution: Cyanogen bromide is highly toxic and volatile. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
Protocol 1: Standard CNBr Cleavage in 70% Formic Acid
This is a general-purpose protocol suitable for many peptides.
-
Preparation: Dissolve the methionine-containing peptide in 70% aqueous formic acid to a concentration of 1-10 mg/mL.
-
CNBr Addition: Add a 50- to 100-fold molar excess of solid cyanogen bromide to the peptide solution.
-
Incubation: Stopper the reaction vessel, protect it from light (e.g., by wrapping in aluminum foil), and stir at room temperature (20-25°C) for 16-24 hours.
-
Quenching and Removal of Reagents: Dilute the reaction mixture with at least 10 volumes of deionized water and lyophilize to remove the formic acid and excess CNBr.
-
Analysis: Characterize the product using reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.
Protocol 2: CNBr Cleavage with a Scavenger Cocktail (Reagent H) to Prevent Methionine Oxidation
This protocol is recommended for peptides prone to methionine oxidation.[1][2]
-
Prepare Reagent H: In a suitable container within a fume hood, carefully mix the following components:
-
Trifluoroacetic acid (TFA): 81%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Water: 3%
-
Dimethylsulfide (DMS): 2%
-
Ammonium Iodide: 1.5% (w/w)
-
-
Peptide Cleavage:
-
Place the dried peptide-resin in a reaction vessel.
-
Add Reagent H to the resin (approximately 10 mL per gram of resin).
-
Add a 50- to 100-fold molar excess of CNBr.
-
Stopper the vessel, protect from light, and stir at room temperature for 3-10 hours. A shorter time (3 hours) favors the reduced dithiol form of cysteine-containing peptides, while a longer time (10 hours) can promote intramolecular disulfide bond formation.[1][2]
-
-
Work-up:
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis: Dissolve the crude peptide in an appropriate solvent and analyze by RP-HPLC and mass spectrometry.
Visualizations
CNBr Cleavage Mechanism and Side Reactions
Caption: CNBr cleavage pathway and common side reactions with preventative scavengers.
Troubleshooting Workflow for Inefficient CNBr Cleavage
Caption: A logical workflow for troubleshooting inefficient CNBr peptide cleavage.
References
- 1. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A cleavage cocktail for methionine-containing peptides. | Semantic Scholar [semanticscholar.org]
- 3. The solvent in CNBr cleavage reactions determines the fragmentation efficiency of ketosteroid isomerase fusion proteins used in the production of recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Microwave-Assisted CNBr Cleavage of Bead-Bound Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid microwave-assisted CNBr cleavage of bead-bound peptides [authors.library.caltech.edu]
- 6. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
addressing poor solubility of Fmoc-O-trityl-L-homoserine during coupling
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for poor solubility of Fmoc-O-trityl-L-homoserine encountered during the coupling stage of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: I am experiencing difficulty dissolving this compound in DMF for a coupling reaction. What are the potential causes?
A1: While this compound is generally soluble in N,N-Dimethylformamide (DMF), several factors can lead to poor solubility. The bulky and hydrophobic nature of the trityl protecting group can contribute to aggregation, especially at higher concentrations.[1] Other potential causes include:
-
Solvent Quality: The purity of DMF is critical. Degraded DMF containing dimethylamine or water can negatively impact the solubility of the Fmoc-amino acid.[2][3] It is crucial to use high-purity, peptide-synthesis-grade DMF with low water content.
-
Reagent Purity: The presence of impurities in the this compound solid can hinder dissolution.
-
Temperature: Lower laboratory temperatures can decrease the solubility of the reagent.
-
Aggregation: The planar aromatic Fmoc group can promote self-assembly and aggregation through π-π stacking interactions, which reduces solubility.[4]
Q2: What is the recommended solvent for dissolving this compound?
A2: The standard and generally effective solvent for dissolving this compound is high-purity, amine-free DMF. For many Fmoc-protected amino acids, including those with bulky trityl groups, solubility in DMF is typically sufficient for standard coupling concentrations.[5] However, if solubility issues arise, N-Methyl-2-pyrrolidone (NMP) is an excellent alternative as it possesses a higher solvating power, particularly for hydrophobic peptide sequences and their derivatives.[3]
Q3: Are there any alternative solvents or co-solvents I can use to improve solubility?
A3: Yes, if you are facing persistent solubility issues with DMF alone, several strategies can be employed:
-
N-Methyl-2-pyrrolidone (NMP): NMP is a more powerful solvent than DMF and can be used as a direct replacement.[3]
-
Dimethyl Sulfoxide (DMSO): Adding a small amount of DMSO as a co-solvent can significantly enhance solubility. A mixture of up to 25% (v/v) DMSO in DMF is often effective for difficult-to-dissolve Fmoc-amino acids.[2]
-
DMF/DCM Mixtures: For some applications, a mixture of DMF and Dichloromethane (DCM) can be used, particularly during the activation step with carbodiimides, as DCM is an optimal solvent for this stage.[6]
Q4: Can I use physical methods like heating or sonication to aid dissolution?
A4: Yes, physical methods are often effective as a first-line approach to improve solubility:
-
Sonication: Using an ultrasonic bath for 5-10 minutes can help break up aggregates and facilitate the dissolution of the solid.[4]
-
Gentle Heating: Warming the solution to approximately 30-40°C can increase the solubility of this compound. It is crucial to use only gentle heat and for a short duration to avoid potential degradation of the amino acid derivative.[2][4]
Q5: How does the trityl protecting group on the homoserine side chain affect its properties?
A5: The trityl (Trt) group is a bulky, hydrophobic protecting group. Its presence significantly increases the steric hindrance of the amino acid, which can slow down coupling kinetics. However, the trityl group also serves to protect the side-chain hydroxyl group from unwanted reactions during synthesis.[1] Furthermore, for some amino acids like glutamine and asparagine, the trityl group enhances their solubility in common organic solvents used in SPPS.[7]
Data Presentation
The following table provides an overview of the solubility of this compound in various solvents commonly used in SPPS. The quantitative data is based on available information and estimations for structurally similar compounds, as direct comparative studies are limited.
| Solvent System | Concentration (M) | Temperature (°C) | Observations & Recommendations |
| DMF | ~0.5 | 25 | Generally soluble, but may require vortexing or brief sonication. Ensure high-purity, amine-free DMF is used. |
| NMP | >0.5 | 25 | Higher solvating power than DMF; recommended as a primary alternative if solubility issues occur in DMF. |
| DCM | <0.1 | 25 | Poor solubility. Not recommended as the primary solvent for dissolution. |
| DMF/DMSO (3:1, v/v) | >0.6 | 25 | The addition of DMSO significantly improves solubility. Recommended for persistent solubility challenges. |
| DMF (with gentle heating) | >0.5 | 30-40 | Gentle warming can aid dissolution, but prolonged heating should be avoided to prevent degradation. |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMF
-
Weigh the required amount of this compound into a clean, dry vial suitable for your synthesis scale.
-
Add the calculated volume of high-purity, amine-free DMF to achieve the desired concentration for the coupling reaction.
-
Vortex the vial for 1-2 minutes to suspend the solid.
-
If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulate matter before proceeding with the activation and coupling steps.
Protocol 2: Enhanced Dissolution Using a Co-solvent (DMF/DMSO)
-
Weigh the required amount of this compound into a clean, dry vial.
-
Prepare a 3:1 (v/v) mixture of DMF and DMSO.
-
Add the DMF/DMSO co-solvent mixture to the vial containing the Fmoc-amino acid to achieve the desired concentration.
-
Vortex the mixture for 1-2 minutes. The presence of DMSO should facilitate rapid dissolution.
-
If needed, sonicate for 5 minutes to ensure complete dissolution.
-
Use the resulting solution immediately for the coupling reaction.
Protocol 3: Dissolution with Gentle Heating
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add the calculated volume of high-purity DMF or NMP.
-
Vortex the vial for 1 minute to create a suspension.
-
Place the vial in a water bath or on a heating block set to 30-40°C.
-
Continue to agitate or vortex the solution intermittently while heating. Do not heat for more than 15-20 minutes.
-
Once the solid is completely dissolved, remove the vial from the heat source and allow it to cool to room temperature before activation and coupling.
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-O-trityl-L-homoserine
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a critical prerequisite for reliable downstream applications. The incorporation of non-proteinogenic amino acids like L-homoserine can introduce unique structural and functional properties into a peptide. However, the choice of side-chain protecting group for such residues is a crucial decision in solid-phase peptide synthesis (SPPS), directly impacting the purity profile of the final product as observed by High-Performance Liquid Chromatography (HPLC).
This guide provides an objective comparison of Fmoc-O-trityl-L-homoserine with its primary alternative, Fmoc-O-tert-butyl-L-homoserine, in the context of Fmoc/tBu-based SPPS. The comparison is supported by established chemical principles and provides detailed analytical protocols to assist in optimizing peptide synthesis and analysis.
Performance Comparison of Homoserine Side-Chain Protecting Groups
The selection of a protecting group for the hydroxyl functionality of homoserine directly influences the efficiency of the synthesis and the impurity profile of the crude peptide. The two most common choices in Fmoc-SPPS are the highly acid-labile trityl (Trt) group and the more robust tert-butyl (tBu) group.
The primary distinction lies in their acid lability. The Trt group is cleaved under significantly milder acidic conditions compared to the tBu group.[1] This property can be leveraged for orthogonal protection schemes where selective deprotection on the resin is required. Moreover, studies on analogous amino acids like serine and cysteine suggest that the steric bulk of the trityl group can be advantageous in disrupting peptide aggregation during synthesis, a common challenge with long or hydrophobic sequences.[2] This may lead to higher crude peptide purity.[2][3]
Conversely, the tert-butyl cation generated during the cleavage of tBu groups is a potent electrophile that can lead to the alkylation of susceptible residues such as tryptophan and methionine. The bulkier trityl cation is considered a less aggressive electrophile, which can result in a cleaner crude product.[3] However, the liberated trityl cation must be effectively trapped by scavengers in the cleavage cocktail to prevent side reactions.[4]
A significant side reaction specific to homoserine is the potential for intramolecular cyclization to form a stable homoserine lactone.[5] This can be promoted by acidic conditions during cleavage. While the milder conditions of the Fmoc/tBu strategy generally reduce the risk of lactonization during chain elongation, the final cleavage step remains a critical point where this side product can form.[6]
Data Presentation
Table 1: Comparative Performance of Trityl (Trt) vs. tert-Butyl (tBu) Protection for Homoserine
| Feature | This compound | Fmoc-O-tert-butyl-L-homoserine | Key Considerations & Potential Impact on HPLC |
| Acid Lability | High (cleaved by dilute TFA) | Moderate (cleaved by concentrated TFA) | Trt allows for orthogonal protection strategies.[1] |
| Steric Hindrance | High | Moderate | The bulkiness of Trt may reduce peptide aggregation, potentially leading to a cleaner HPLC profile for difficult sequences.[2] |
| Side Reactions (Cleavage) | Liberated trityl cation requires efficient scavenging to prevent tritylation of sensitive residues (e.g., Trp).[4] | Liberated tBu cation is a potent alkylating agent for nucleophilic residues (e.g., Trp, Met).[3] | Inadequate scavenging with Trt or the presence of sensitive residues with tBu can lead to distinct impurity peaks in the HPLC chromatogram. |
| Homoserine Lactone Formation | Risk during final TFA cleavage. | Risk during final TFA cleavage.[5] | Lactone formation results in a mass shift (-18 Da) and a separate peak, often eluting earlier than the desired peptide in RP-HPLC. |
| Expected Crude Purity (by HPLC) | Potentially higher, especially for aggregation-prone sequences.[2][3] | Generally high, but can be lower for sequences prone to aggregation or containing tBu-sensitive residues. | A cleaner crude product simplifies HPLC purification, reducing the number and complexity of impurity peaks. |
| Impact on HPLC Retention Time | Significantly increases peptide hydrophobicity and retention time. | Moderately increases peptide hydrophobicity and retention time. | Requires optimization of HPLC gradients (higher organic phase concentration or steeper gradient) for elution of Trt-containing peptides. |
Experimental Protocols
Protocol 1: General Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual steps for incorporating a protected homoserine residue into a peptide sequence.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Coupling:
-
Pre-activate the this compound (or Fmoc-O-tert-butyl-L-homoserine) (3-5 equivalents) with a coupling agent like HBTU (3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for several minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[7]
Protocol 2: Peptide Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard cocktail effective for peptides containing Trt-protected homoserine is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS) (v/v/v). TIS acts as a scavenger for the liberated trityl and other cations.[7]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and gently agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether.
Protocol 3: HPLC Analysis of Crude Peptide
This protocol is a standard method for analyzing the purity of the crude peptide.
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System and Column:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is most commonly used for peptide analysis.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
A typical starting gradient for a standard peptide is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
For peptides synthesized with this compound, a higher starting percentage of Mobile Phase B (e.g., 20-30%) or a steeper gradient may be necessary due to the increased hydrophobicity.
-
-
Flow Rate: 1.0 mL/min for a standard analytical column.
-
Detection: UV absorbance at 214 nm or 220 nm (for the peptide backbone).
Mandatory Visualization
Caption: General workflow for Fmoc-based solid-phase peptide synthesis and analysis.
Caption: Potential side reactions during TFA cleavage of a homoserine(Trt)-containing peptide.
References
- 1. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cblpatras.gr [cblpatras.gr]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Mass Spectrometry for the Characterization of Homoserine-Containing Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of synthetic and biological peptides is paramount. Homoserine-containing peptides, often generated through cyanogen bromide (CNBr) cleavage of methionyl residues, present unique analytical challenges. This guide provides a comparative overview of mass spectrometry (MS) techniques for their characterization, focusing on fragmentation methods and supported by experimental data.
Mass spectrometry is an indispensable tool for confirming the identity and purity of synthetic peptides.[1][2] For peptides containing homoserine, MS analysis helps identify the target peptide and potential deletion sequences that may arise during solid-phase peptide synthesis (SPPS).[3] These deletion sequences appear as peaks with lower masses than the target peptide.[3]
Fragmentation Methods: A Head-to-Head Comparison of CID and ETD
The core of peptide characterization by tandem mass spectrometry (MS/MS) lies in the fragmentation of precursor ions to generate a spectrum of product ions, which reveals the amino acid sequence.[4] The two most common fragmentation techniques are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID) is a robust and widely used technique that involves accelerating peptide ions and colliding them with neutral gas molecules.[5] This collision increases the vibrational energy of the ion, leading to fragmentation primarily at the amide bonds along the peptide backbone, generating characteristic b- and y-type fragment ions.[5][6]
Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply protonated peptide ion.[5] This process induces cleavage of the N-Cα backbone bonds, producing c- and z-type fragment ions.[5][6] A key advantage of ETD is its ability to preserve labile post-translational modifications (PTMs), such as phosphorylation and glycosylation, which can be lost during CID.[5][7][8][9]
Performance Comparison: CID vs. ETD
The choice between CID and ETD depends on the specific analytical goal and the nature of the peptide. While CID is often faster and may identify a greater number of total peptides in a complex sample, ETD typically provides more extensive sequence coverage for the peptides it identifies.
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) | References |
| Principle | Vibrational excitation via collision with inert gas | Electron transfer to multiply charged precursor ion | [4][5] |
| Primary Fragment Ions | b- and y-type (cleavage of amide bond) | c- and z-type (cleavage of N-Cα bond) | [5][6] |
| Peptide Identification Rate | Generally higher; identified 50% more peptides in one study | Lower total identifications, partly due to slower scan rates | [5][7][8] |
| Sequence Coverage | Average of 67% in a comparative study | ~20-22% increase in sequence coverage over CID (average of 82%) | [7][8] |
| PTM Analysis | Labile PTMs are often lost | Excellent for preserving labile PTMs like phosphorylation | [5][9] |
| Peptide Size | More effective for smaller peptides | Favorable for peptides containing >13 amino acids | [5][7] |
| Charge State | More effective for lower-charged peptides (e.g., 2+) | Performs well on higher charge states (e.g., 3+ and 4+) | [5][7] |
Experimental Protocols
General Workflow for Peptide Characterization
Mass spectrometry analysis of synthetic peptides is crucial for quality control.[1] A typical workflow involves sample preparation followed by analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS).
Caption: General workflow for the characterization of synthetic peptides by LC-MS/MS.
Protocol 1: LC-MS/MS Analysis of Peptides
-
Sample Preparation: Dissolve the peptide sample in an appropriate solvent, typically 0.1% formic acid in water, to a final concentration of approximately 5 µM.[10]
-
Chromatography: Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase column. Elute the peptides using a gradient of increasing acetonitrile concentration.[11]
-
Mass Spectrometry: Perform analysis on an Orbitrap or Q-TOF mass spectrometer.[10][12]
-
MS1 Scan: Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the intact peptide precursor ions.
-
MS2 Scan (Tandem MS): Isolate the precursor ion of interest and subject it to fragmentation using CID or ETD. For CID, a normalized collision energy of ~35% is common.[9] For ETD, activation times may range from 100-250 ms.[9]
-
-
Data Analysis: Use appropriate software to analyze the resulting MS/MS spectra to confirm the peptide sequence and identify any impurities or modifications.
Protocol 2: Quantitative Analysis of N-Acyl Homoserine Lactones (AHLs)
For quantitative studies, particularly of related molecules like N-acyl homoserine lactones (AHLs), derivatization can significantly enhance detection sensitivity.
-
Extraction: Extract AHLs from bacterial culture supernatants using a solvent like ethyl acetate.[13]
-
Derivatization (for 3-oxo-AHLs): To enhance sensitivity for ketone-containing AHLs, derivatize the extracts with Girard's reagent T (GT). This adds a permanent cationic charge, improving ionization efficiency.[13]
-
Analysis: Analyze the derivatized sample using LC-MS or MALDI-TOF MS.[13] The derivatization can lower the limit of detection to the femtomole level.[13]
-
Quantification: Use a stable-isotope-labeled internal standard for accurate quantification.[11]
Visualizing Fragmentation Pathways
The fundamental difference between CID and ETD lies in the type of bond that is cleaved within the peptide backbone. This distinction is critical for interpreting the resulting mass spectra.
Caption: Comparison of peptide backbone fragmentation in CID (b/y ions) and ETD (c/z ions).
Conclusion
The mass spectrometric characterization of homoserine-containing peptides is a critical step in drug development and proteomics research. While CID is a workhorse method effective for routine sequence confirmation of smaller peptides, ETD offers significant advantages for larger peptides and those with labile modifications, providing more complete sequence information.[8] The hydroxyl group on the side chain of homoserine itself could be considered a labile moiety, making ETD a potentially superior choice for detailed characterization. For quantitative applications, especially for related quorum-sensing molecules like AHLs, methods employing chemical derivatization or specialized chromatographic techniques like supercritical fluid chromatography (SFC) can provide excellent sensitivity and linearity.[13][14] The selection of the appropriate MS technique should be guided by the specific peptide properties and the analytical information required.
References
- 1. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. uni-marburg.de [uni-marburg.de]
- 13. researchgate.net [researchgate.net]
- 14. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Protecting Groups: Fmoc-O-trityl-L-homoserine vs. Fmoc-Hse(tBu)-OH in Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is a critical determinant of success, directly impacting yield, purity, and the feasibility of complex synthetic strategies. For the incorporation of L-homoserine, a non-proteinogenic amino acid of significant interest in drug development, researchers are often faced with the choice between two popular side-chain protected derivatives: Fmoc-O-trityl-L-homoserine and Fmoc-Hse(tBu)-OH. This guide provides an objective, data-supported comparison of their performance, complete with experimental protocols and logical workflows to aid researchers in making an informed decision for their specific synthetic needs.
At a Glance: Key Performance Characteristics
The fundamental difference between the trityl (Trt) and tert-butyl (tBu) protecting groups lies in their acid lability. The Trt group is considerably more sensitive to acid, a property that allows for its selective removal under mild acidic conditions while tBu and other more robust acid-labile groups remain intact.[1][2] This feature is particularly valuable for synthetic strategies requiring on-resin side-chain modifications.[1][3] Conversely, the greater stability of the tBu group makes it a reliable choice for standard, linear peptide synthesis where such selective deprotection is not required.[1]
| Feature | This compound | Fmoc-Hse(tBu)-OH | Rationale & References |
| Primary Use | Protection of the homoserine side-chain hydroxyl group. | Protection of the homoserine side-chain hydroxyl group. | Both serve to prevent side reactions at the hydroxyl group during peptide synthesis.[4][5] |
| Relative Acid Lability | High; cleavable with very mild acid (e.g., 1-2% TFA in DCM).[5] | Moderate; requires strong acid (e.g., >90% TFA) for efficient removal.[1][6] | The triphenylmethyl (trityl) cation is significantly more stable than the tert-butyl cation, facilitating cleavage under milder acidic conditions. |
| Orthogonality | Orthogonal to tBu and Boc protecting groups, allowing for selective on-resin deprotection of the homoserine side chain.[1][2][7] | Part of the standard Fmoc/tBu orthogonal pair (base-labile Fmoc, acid-labile tBu). Not orthogonal to other tBu-based or Boc protecting groups.[1] | The differential acid lability is the basis for this orthogonality, enabling more complex synthetic routes. |
| Impact on Aggregation | The steric bulk of the Trt group can disrupt inter-chain hydrogen bonding, potentially reducing aggregation in difficult sequences.[1] | May contribute to aggregation issues in long or hydrophobic peptide sequences. | The large, non-polar Trt group can act as a steric shield, preventing the peptide chains from packing closely together. |
| Potential Side Reactions | - Formation of Trt+ cations during cleavage can lead to alkylation of sensitive residues (e.g., Trp, Met, Cys) if not adequately scavenged.- Premature deprotection with repeated mild acid treatments. | - Incomplete deprotection under standard cleavage conditions.- Formation of tBu+ cations can cause alkylation of sensitive residues.- Homoserine lactone formation under acidic conditions.[8] | The reactivity of the carbocations generated upon cleavage necessitates the use of scavengers. Lactonization is an intramolecular cyclization specific to the homoserine side chain. |
Experimental Protocols
Detailed methodologies for the key steps in solid-phase peptide synthesis using each of these derivatives are presented below. These protocols are based on a 0.1 mmol synthesis scale and may require optimization for specific peptide sequences.
Protocol 1: Standard Coupling of Fmoc-Protected Homoserine Derivatives
This protocol describes a standard manual procedure for the coupling of either this compound or Fmoc-Hse(tBu)-OH onto a solid support following Fmoc deprotection of the N-terminal amine.
Materials:
-
This compound or Fmoc-Hse(tBu)-OH (3-5 equivalents)
-
HBTU or HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Rink Amide resin (or other suitable solid support)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-homoserine derivative (3-5 eq.) and HBTU or HATU (3-5 eq.) in DMF.
-
Add DIPEA or 2,4,6-collidine (6-10 eq.) to the solution and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.[9]
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of resin beads and perform a Kaiser test.[10] A negative result (yellow or colorless beads) indicates that the coupling reaction is complete.
-
If the Kaiser test is positive (blue beads), continue the coupling for an additional 1-2 hours and re-test. A double coupling may be necessary for difficult sequences.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any excess reagents and byproducts.
-
Protocol 2: Selective On-Resin Deprotection of the Trityl Group
This protocol allows for the removal of the Trt group from the homoserine side chain while the peptide remains attached to the resin and other acid-labile groups (like tBu) are preserved.[5]
Materials:
-
Peptide-resin containing a Hse(Trt) residue
-
Selective Deprotection Solution: 1-2% TFA in DCM with 5% Triisopropylsilane (TIS) as a scavenger.
-
DCM for washing
-
10% DIPEA in DMF for neutralization
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the selective deprotection solution for 2 minutes. Repeat this treatment 5-10 times.
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin with 10% DIPEA in DMF.
-
Wash the resin with DMF and DCM. The free hydroxyl group on the homoserine side chain is now available for further modification.
Protocol 3: Final Cleavage and Deprotection
This procedure simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups. The composition of the cleavage cocktail is critical for minimizing side reactions.
Materials:
-
Final peptide-resin
-
Cleavage Cocktail (see table below)
-
Cold diethyl ether
Cleavage Cocktails:
| Cocktail | Composition (v/v) | Use Case |
| Standard (Reagent K) | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) | General purpose, suitable for peptides containing sensitive residues like Trp, Met, Cys. Effective for both Trt and tBu removal.[11] |
| Trityl Scavenging (Reagent B) | TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS) (2%) | Particularly effective for scavenging trityl cations.[11] |
| Standard TFA/TIPS/Water | TFA (95%), TIS (2.5%), Water (2.5%) | A common and effective cocktail for the removal of most acid-labile protecting groups, including tBu and Trt.[1] |
Procedure:
-
Wash the final peptide-resin with DCM and dry under a stream of nitrogen.
-
Prepare the appropriate cleavage cocktail.
-
Add the cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin) and agitate at room temperature for 2-3 hours.[1][12]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Visualizing the Workflow: A Comparative Study
To objectively evaluate the performance of this compound and Fmoc-Hse(tBu)-OH, a parallel synthesis of a model peptide can be undertaken. The following diagram, generated using Graphviz, illustrates the logical workflow for such a comparative experiment.
Caption: Comparative workflow for evaluating homoserine derivatives.
Signaling Pathways and Logical Relationships
The choice between this compound and Fmoc-Hse(tBu)-OH is primarily dictated by the intended synthetic pathway for the peptide. The following diagram illustrates the decision-making process based on the synthetic goal.
References
- 1. benchchem.com [benchchem.com]
- 2. cblpatras.gr [cblpatras.gr]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. youtube.com [youtube.com]
A Comparative Guide to the Fragmentation Patterns of Homoserine Peptides in MS/MS Analysis
For researchers, scientists, and drug development professionals, understanding the fragmentation behavior of peptides is crucial for accurate protein identification and characterization. This guide provides a detailed comparison of the fragmentation patterns of homoserine and homoserine lactone-containing peptides, typically generated by cyanogen bromide (CNBr) cleavage of proteins at methionine residues, under the two most common tandem mass spectrometry (MS/MS) fragmentation techniques: Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).
Cyanogen bromide cleavage is a widely used method for protein fragmentation in proteomics workflows. The cleavage at the C-terminal side of methionine residues results in the formation of peptides ending with a C-terminal homoserine or its cyclic form, homoserine lactone. These two forms are interconvertible, adding a layer of complexity to the analysis. This guide will delve into the characteristic fragmentation patterns of these peptides, providing insights into how to interpret their MS/MS spectra effectively.
Distinct Fragmentation Behaviors of Homoserine Peptides in CID and ETD
The choice of fragmentation method significantly impacts the resulting MS/MS spectrum and the confidence of peptide identification. CID, a vibrational excitation method, and ETD, a non-ergodic electron-based dissociation method, generate different types of fragment ions and provide complementary information.
Collision-Induced Dissociation (CID)
In CID, peptides are fragmented by collisions with an inert gas, leading primarily to the cleavage of the peptide backbone amide bonds, resulting in b- and y-type ions . For peptides terminating in a homoserine lactone, the fragmentation pattern can be influenced by this C-terminal modification.
While specific studies detailing unique fragmentation pathways for homoserine lactone peptides under CID are not abundant, the general principles of peptide fragmentation apply. The presence of the lactone ring may influence charge distribution and favor certain fragmentation channels. A key characteristic of internal peptides generated by CNBr cleavage is their termination in a homoserine lactone. A method to distinguish the true C-terminal peptide of the original protein from these internal fragments involves the partial hydrolysis of the lactone ring to homoserine, which introduces a mass difference of 18 Da.[1] This results in mass doublets for internal peptides, while the true C-terminal peptide remains as a singlet in the mass spectrum.[1]
Electron Transfer Dissociation (ETD)
ETD involves the transfer of an electron to a multiply charged peptide, causing fragmentation of the N-Cα bond in the peptide backbone and producing c- and z-type fragment ions . ETD is particularly advantageous for the analysis of peptides with labile post-translational modifications, as it often preserves these modifications on the fragment ions.
For homoserine-containing peptides, ETD is expected to provide extensive backbone fragmentation, leading to high sequence coverage. In general, ETD results in a significant increase in sequence coverage compared to CID, especially for longer peptides. One comprehensive study found that ETD provided approximately 20% greater sequence coverage than CID for a large set of peptides.[2] While this study did not focus specifically on homoserine peptides, the general trend is likely applicable. The non-selective nature of ETD cleavage along the peptide backbone is a key advantage for obtaining comprehensive sequence information.
Quantitative Comparison of CID and ETD for Peptide Analysis
The following table summarizes the key quantitative differences between CID and ETD based on general peptide fragmentation studies. While not specific to homoserine peptides, these data provide a valuable framework for understanding the expected outcomes.
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) | Reference |
| Primary Fragment Ions | b- and y-ions | c- and z-ions | [2][3] |
| Peptide Identification Rate | Generally higher (identified 50% more peptides in one study) | Generally lower | [2] |
| Sequence Coverage | Lower (average of 67% in one study) | Higher (average of 82% in one study) | [2] |
| Favored Peptide Length | Shorter peptides | Longer peptides (>13 amino acids) | [2] |
| Favored Charge State | Doubly charged ions | Higher charge states (triply charged and above) | [2][4] |
| Preservation of Labile Modifications | Often results in neutral loss of modifications | Generally preserves modifications | [3][4][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are outlines for the key experiments discussed in this guide.
Cyanogen Bromide (CNBr) Cleavage of Proteins
A standard protocol for CNBr cleavage involves dissolving the protein in a solution of 70% formic acid or 70% trifluoroacetic acid, followed by the addition of CNBr. The reaction is typically allowed to proceed in the dark at room temperature for several hours. It is important to note that the choice of solvent can impact the cleavage efficiency, especially for hydrophobic proteins.[6] For instance, using 6M guanidinium hydrochloride in 0.1M HCl can improve the cleavage of hydrophobic sequences.[6] Following cleavage, the resulting peptide mixture, containing peptides with C-terminal homoserine and homoserine lactone, is typically desalted prior to MS analysis.[7][8]
Tandem Mass Spectrometry (MS/MS) Analysis
The cleaved peptides are introduced into the mass spectrometer, typically via liquid chromatography-electrospray ionization (LC-ESI). For MS/MS analysis, precursor ions are selected in the first mass analyzer and directed to a collision cell (for CID) or a reaction cell (for ETD).
-
CID: The selected precursor ions are accelerated and collided with a neutral gas (e.g., argon or nitrogen). The collision energy is a critical parameter that can be optimized to achieve the desired degree of fragmentation.[4]
-
ETD: Multiply charged precursor ions are allowed to react with a radical anion, typically fluoranthene, leading to electron transfer and subsequent fragmentation. The reaction time is a key parameter to control the extent of fragmentation.[4]
Visualizing the Workflow and Fragmentation
To better illustrate the processes described, the following diagrams were generated using the Graphviz DOT language.
Conclusion
The analysis of homoserine and homoserine lactone-containing peptides presents unique considerations in mass spectrometry. While CID remains a robust method for peptide identification, ETD offers significant advantages in achieving higher sequence coverage, particularly for longer peptides. The choice between these techniques will depend on the specific goals of the experiment and the nature of the peptides being analyzed. By understanding the fundamental differences in their fragmentation mechanisms and leveraging their complementary nature, researchers can enhance the depth and accuracy of their proteomic analyses.
References
- 1. A new chemical approach to differentiate carboxy terminal peptide fragments in cyanogen bromide digests of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. The Utility of ETD Mass Spectrometry in Proteomic Analysis: BIOCHIMICA ET BIOPHYSICA ACTA Proteins and Proteomics Posttranslational Modifications in Proteomics Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The solvent in CNBr cleavage reactions determines the fragmentation efficiency of ketosteroid isomerase fusion proteins used in the production of recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Terminal Protein Characterization by Mass Spectrometry after Cyanogen Bromide Cleavage using Combined Microscale Liquid- and Solid-Phase Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Homoserine Protection Strategies for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the non-proteinogenic amino acid homoserine into peptides is a critical strategy for developing novel therapeutics and research tools. The choice of protecting group for the α-amino function of homoserine is a crucial decision that significantly impacts the overall yield and purity of the final peptide. This guide provides a comparative analysis of common homoserine protection strategies, focusing on the widely used tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, with additional context provided by the less commonly employed benzyloxycarbonyl (Cbz) group.
Comparative Yield Analysis
The following table summarizes typical yields for the protection and deprotection of homoserine using Boc, Fmoc, and Cbz protecting groups. It is important to note that these yields are compiled from various sources and may not be directly comparable due to differences in reaction conditions, scales, and analytical methods.
| Protection Strategy | Protecting Group | Protection Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Key Considerations |
| Boc Strategy | tert-Butyloxycarbonyl (Boc) | 85-97[1] | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | >90 (as salt)[1] | High protection efficiency; acidic deprotection may promote lactonization.[2] |
| Fmoc Strategy | 9-Fluorenyl-methyloxycarbonyl (Fmoc) | 35-49[3] | 20% Piperidine in Dimethylformamide (DMF) | >99[4] | Milder deprotection conditions minimize lactonization risk; lower reported protection yields.[2] |
| Cbz Strategy | Benzyloxycarbonyl (Cbz) | ~60 (for Valine) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Generally high, but sensitive to catalyst poisoning. | Orthogonal to both Boc and Fmoc; deprotection incompatible with sulfur-containing residues. |
Signaling Pathways and Experimental Workflows
General Protection and Deprotection Workflow
The following diagram illustrates a generalized workflow for the protection of a homoserine residue, its incorporation into a peptide chain, and subsequent deprotection.
References
A Comparative Guide to Assessing the Purity of Crude Peptides Containing Fmoc-O-trityl-L-homoserine
For researchers, scientists, and drug development professionals, the accurate assessment of crude peptide purity is a critical step in ensuring the success of subsequent purification and the integrity of the final product. This guide provides an objective comparison of the primary analytical techniques for evaluating the purity of crude synthetic peptides, with a specific focus on peptides incorporating the protected amino acid Fmoc-O-trityl-L-homoserine. The presence of the bulky and hydrophobic Fmoc and trityl protecting groups presents unique challenges and considerations for purity analysis.
Understanding Potential Impurities
Crude peptides synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry can contain a variety of impurities.[1][2][3] These often include:
-
Deletion sequences: Resulting from incomplete amino acid coupling.[3][4]
-
Truncated sequences: Caused by premature termination of the peptide chain.[1][2]
-
Incompletely deprotected peptides: Residual protecting groups, such as the trityl group on homoserine, that were not successfully removed during cleavage.[1]
-
Side-reaction products: Modifications such as oxidation or deamidation that can occur during synthesis or cleavage.[2][5]
-
Reagent adducts: By-products from the cleavage cocktail or other reagents used in the synthesis process.[1]
The large, hydrophobic nature of the Fmoc and trityl groups can influence the chromatographic behavior of the target peptide and its impurities, making separation and analysis more complex.
Comparative Analysis of Key Purity Assessment Techniques
The three primary analytical techniques for assessing the purity of crude peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] Each method provides distinct and complementary information.
| Analytical Method | Primary Application | Principle of Separation/Detection | Information Provided | Typical Purity Determination |
| RP-HPLC with UV Detection | Purity assessment and quantification of impurities.[6][7][8] | Hydrophobicity.[1][7] | Retention time, peak area (% purity).[7] | Relative purity based on UV absorbance at 214-220 nm.[1][7] |
| Mass Spectrometry (MS) | Impurity identification and molecular weight confirmation.[4][9][10] | Mass-to-charge ratio (m/z).[7] | Molecular weight of the target peptide and impurities.[5][7] | Can provide relative quantification based on ion intensity. |
| NMR Spectroscopy | Structural confirmation and identification of major impurities.[11][12][13][14] | Nuclear magnetic resonance properties of atomic nuclei. | Detailed structural information, including stereochemistry and conformation.[11][12][13][14] | Not typically used for routine purity quantification but can identify and quantify specific impurities. |
Workflow for Purity Assessment
A systematic approach is crucial for the comprehensive analysis of a crude peptide containing this compound. The following workflow outlines the logical progression of experiments.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is designed to provide a general purity profile of the crude peptide.
-
Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% trifluoroacetic acid (TFA)) to a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.[6]
-
-
Chromatographic Conditions:
-
HPLC System: An analytical HPLC system with a UV detector.[6]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[6]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[6][7]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes. A shallow gradient is often beneficial for separating closely related peptide impurities.[15]
-
Column Temperature: 30-40°C.
-
Detection: UV absorbance at 214 nm and 280 nm.[7] The Fmoc and trityl groups will also absorb at other wavelengths, which can be monitored if necessary.
-
Injection Volume: 10-20 µL.[6]
-
-
Data Analysis:
-
Calculate the relative purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is essential for confirming the molecular weight of the target peptide and identifying impurities.[4][5][9]
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Similar conditions to the RP-HPLC protocol can be used. However, formic acid (FA) is often preferred over TFA as the ion-pairing agent to minimize ion suppression in the mass spectrometer.[16]
-
Mobile Phase A: 0.1% (v/v) FA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) FA in HPLC-grade acetonitrile.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: A range appropriate to detect the expected molecular weight of the peptide and potential impurities (e.g., 300-2000 m/z).
-
Data Acquisition: Full scan mode to detect all ions. For more detailed analysis, data-dependent acquisition can be used to trigger fragmentation (MS/MS) of the most abundant ions for sequencing and impurity characterization.
-
-
Data Analysis:
-
Deconvolute the mass spectrum to determine the molecular weights of the main peptide and any co-eluting impurities.[5]
-
Compare the observed molecular weights with the theoretical masses of the target peptide and potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used to confirm the identity and structure of the main peptide product.[11][12][13][14]
-
Sample Preparation:
-
Dissolve a sufficient amount of the crude peptide (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d6 or CD3CN/D2O). The choice of solvent is critical to ensure good solubility and minimize signal overlap with the solvent.
-
The concentration should be optimized to achieve a good signal-to-noise ratio without causing aggregation, typically in the range of 0.1-5 mM.[14]
-
-
NMR Experiments:
-
1D NMR (¹H): Provides a general overview of the sample composition and can be used for a preliminary purity check.[14]
-
2D NMR (COSY, TOCSY, NOESY): These experiments are used to assign the proton resonances to specific amino acid residues and to determine the through-bond and through-space correlations, which helps in confirming the peptide sequence and identifying major structural impurities.[11][14]
-
HSQC: Correlates protons with their directly attached carbons or nitrogens, which can aid in resonance assignment.[11][14]
-
-
Data Analysis:
-
Process and analyze the NMR spectra to assign the chemical shifts of the amino acid residues.
-
Compare the observed spectra with expected chemical shifts for the target peptide.
-
Identify signals corresponding to impurities and, if possible, elucidate their structures.
-
Logical Relationships in Purity Analysis
The selection of analytical techniques and the depth of analysis are guided by the initial findings and the intended use of the peptide.
By employing a combination of these powerful analytical techniques, researchers can obtain a comprehensive understanding of the purity of their crude peptides containing this compound, enabling informed decisions for downstream applications.
References
- 1. bachem.com [bachem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. jpt.com [jpt.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. mdpi.com [mdpi.com]
- 12. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 16. agilent.com [agilent.com]
A Researcher's Guide to NMR Validation of Homoserine Side-Chain Modifications
For researchers, scientists, and drug development professionals, the precise characterization of post-translational or synthetic modifications on amino acid side-chains is paramount to understanding protein function, confirming drug structure, and ensuring therapeutic efficacy. Homoserine, a versatile amino acid analog, is often a target for such modifications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the atomic-level validation of these modifications. This guide provides a comparative analysis of NMR spectroscopy for the validation of common homoserine side-chain modifications, supported by experimental data and detailed protocols.
Comparison of NMR Spectroscopy with Alternative Methods
While other analytical techniques can provide valuable information, NMR spectroscopy offers a comprehensive solution for the structural elucidation of modified homoserine residues within a peptide or protein context.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Edman Degradation |
| Information Provided | Detailed 3D structure, conformation, and dynamics in solution.[1] | Molecular weight and fragmentation patterns. | N-terminal amino acid sequence. |
| Localization of Modification | Precise atomic-level localization of the modification on the side-chain. | Can localize modification to a specific residue, but may not distinguish isomers. | Not suitable for side-chain analysis. |
| Quantification | Inherently quantitative, allowing for determination of modification stoichiometry. | Can be quantitative with appropriate standards and methods. | Not quantitative for side-chain modifications. |
| Sample State | Non-destructive analysis in solution, preserving native conformation.[1] | Destructive analysis, typically in the gas phase. | Destructive chemical degradation. |
| Throughput | Lower throughput, requires longer acquisition times. | High throughput. | Low throughput. |
Validating Homoserine Side-Chain Modifications with NMR
The key to validating a side-chain modification on homoserine lies in the analysis of changes in the NMR chemical shifts of the protons (¹H) and carbons (¹³C) of the homoserine spin system. A typical homoserine residue gives rise to a characteristic set of signals corresponding to the α-proton and carbon, the β-protons and carbon, and the γ-protons and carbon. Modification at the γ-hydroxyl group will induce significant changes in the chemical environment of the nearby nuclei, leading to predictable shifts in the NMR spectrum.
Key NMR Experiments for Validation:
-
1D ¹H NMR: Provides a preliminary fingerprint of the molecule. Changes in the chemical shifts and multiplicities of the homoserine protons, particularly the γ-protons, are indicative of side-chain modification.
-
1D ¹³C NMR: Offers insight into the carbon backbone and side-chains. A significant shift in the γ-carbon resonance is a strong indicator of modification at this position.
-
2D COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the unambiguous assignment of the α, β, and γ protons of the homoserine spin system.
-
2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, confirming the complete set of homoserine proton resonances.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This is crucial for assigning the carbon resonances of the homoserine side-chain and observing shifts in both ¹H and ¹³C dimensions upon modification.[2]
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons.[2] This is particularly useful for confirming the connectivity of the modifying group to the homoserine side-chain. For example, in O-acetylation, an HMBC correlation would be expected between the acetyl methyl protons and the γ-carbon of homoserine.
Quantitative Data Comparison
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for unmodified L-homoserine and two common side-chain modifications: O-acetylation and O-phosphorylation. The lactonization of homoserine, another common transformation, is also included for comparison. The chemical shifts for O-phosphohomoserine are based on data for O-phosphoserine, which is a close structural analog.
Disclaimer: Chemical shifts are sensitive to solvent, pH, and temperature. The values presented here are typical and may vary under different experimental conditions.
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| L-Homoserine | Hα | ~3.85 | ~56.2 |
| Hβ | ~2.10 | ~35.0 | |
| Hγ | ~3.78 | ~61.4 | |
| Cα | - | ~56.2 | |
| Cβ | - | ~35.0 | |
| Cγ | - | ~61.4 | |
| C=O | - | ~177.1 | |
| O-Acetyl-L-Homoserine | Hα | ~4.0 | ~54.0 |
| Hβ | ~2.2 | ~32.0 | |
| Hγ | ~4.2 | ~63.0 | |
| Acetyl CH₃ | ~2.1 | ~21.0 | |
| Cα | - | ~54.0 | |
| Cβ | - | ~32.0 | |
| Cγ | - | ~63.0 | |
| Acetyl C=O | - | ~173.0 | |
| Acetyl CH₃ | - | ~21.0 | |
| C=O | - | ~175.0 | |
| O-Phospho-L-Homoserine (analogous to O-Phosphoserine) | Hα | ~4.17 | ~58.4 |
| Hβ | ~4.06 | ~65.3 | |
| Hγ | Downfield shift expected | Downfield shift expected | |
| Cα | - | ~58.4 | |
| Cβ | - | ~65.3 | |
| Cγ | - | Downfield shift expected | |
| C=O | - | ~175.1 | |
| L-Homoserine Lactone | Hα | ~4.5 | ~51.1 |
| Hβ | ~2.4 | ~29.4 | |
| Hγ | ~4.3 | ~60.5 | |
| Cα | - | ~51.1 | |
| Cβ | - | ~29.4 | |
| Cγ | - | ~60.5 | |
| C=O | - | ~177.0 |
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O or a buffered solution in H₂O/D₂O 9:1).[3]
-
Buffering: For peptides in H₂O/D₂O, use a buffer system that does not have interfering proton signals, such as a phosphate buffer. Adjust the pH to the desired value (typically between 4 and 7 for good stability and slow amide proton exchange).[4]
-
Internal Standard: Add a known amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a deuterated analog, for chemical shift referencing.
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube, ensuring the sample height is sufficient to be within the detection region of the NMR probe (typically > 4 cm).[5]
NMR Data Acquisition
The following are example parameters for a 600 MHz NMR spectrometer. These should be optimized for the specific sample and instrument.
-
1D ¹H NMR:
-
Pulse Program: A standard 1D pulse sequence with water suppression (e.g., presaturation).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
2D ¹H-¹³C HSQC:
-
Pulse Program: A sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Spectral Width: ~12 ppm in the ¹H dimension and ~80-100 ppm in the ¹³C dimension.[1]
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 8-16 per increment.
-
-
2D ¹H-¹³C HMBC:
-
Pulse Program: A standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Spectral Width: ~12 ppm in the ¹H dimension and ~200 ppm in the ¹³C dimension.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 16-32 per increment.
-
Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
Visualization of Experimental Workflows and Data Interpretation
Experimental Workflow
Interpreting 2D NMR Data for O-Acetylation
The following diagrams illustrate the expected key correlations in ¹H-¹³C HSQC and HMBC spectra that would confirm the O-acetylation of a homoserine residue.
In the HMBC spectrum, a cross-peak between the protons of the acetyl methyl group and the γ-carbon of the homoserine side-chain provides definitive evidence of the O-acetyl modification. Similarly, for O-phosphorylation, a correlation between the γ-protons of homoserine and the ³¹P nucleus in a ¹H-³¹P HMBC experiment would confirm the modification.
References
- 1. NP-MRD: Showing NP-Card for L-Homoserine (NP0000715) [np-mrd.org]
- 2. NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
A Researcher's Guide to Fmoc-O-trityl-L-homoserine: Applications, Limitations, and Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of non-proteinogenic amino acids like L-homoserine into peptide scaffolds is a key strategy for developing novel therapeutics and research tools. Fmoc-O-trityl-L-homoserine stands out as a critical building block in solid-phase peptide synthesis (SPPS) for this purpose. This guide provides a comprehensive literature review of its applications, limitations, and a comparative analysis with alternative protecting group strategies, supported by experimental data and detailed protocols.
This compound is an amino acid derivative where the alpha-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by the acid-labile trityl (Trt) group. This orthogonal protection scheme is fundamental to its utility in modern Fmoc-based SPPS.[1]
Core Applications in Peptide Chemistry
The primary application of this compound lies in its ability to introduce L-homoserine residues into synthetic peptides.[2] Homoserine is a valuable component in peptide design for several reasons:
-
Synthesis of Peptide Libraries and Antimicrobial Agents: Homoserine lactones are key signaling molecules in bacterial quorum sensing. Peptide libraries incorporating homoserine are therefore valuable tools for developing novel antimicrobial agents that can interfere with these communication pathways.[3]
-
Chemoselective Ligation: The homoserine side chain provides a unique chemical handle for advanced peptide engineering, including the construction of cyclic peptides and larger protein structures through chemoselective ligation techniques.[3]
-
Drug Development: As a non-natural amino acid, the incorporation of homoserine can enhance the metabolic stability and modify the conformational properties of peptide-based drug candidates.[2]
The trityl protecting group, in particular, offers the advantage of being highly acid-labile, allowing for its removal under very mild acidic conditions. This is especially beneficial when synthesizing peptides containing other acid-sensitive modifications.[4][5]
Navigating the Limitations: A Comparative Perspective
Despite its utility, the bulky nature of the trityl group and its cleavage chemistry present several challenges that researchers must navigate. A thorough understanding of these limitations is crucial for successful synthesis.
Performance Comparison: Trityl (Trt) vs. tert-Butyl (tBu) Protection for Homoserine
While direct quantitative comparisons for homoserine are scarce in the literature, a comparative analysis can be extrapolated from studies on other hydroxyl-containing amino acids like serine and threonine.[4][5]
| Feature | This compound | Fmoc-O-tert-butyl-L-homoserine | Rationale & Supporting Data |
| Side-Chain Protection | Trityl (Trt) | tert-Butyl (tBu) | The Trt group is significantly larger than the tBu group. |
| Acid Lability | High (cleaved by 1-5% TFA) | Moderate (cleaved by ~95% TFA) | The Trt group's high sensitivity to acid allows for milder deprotection conditions, which is advantageous for acid-sensitive peptides.[4] |
| Steric Hindrance | High | Moderate | The bulkiness of the Trt group can lead to slower coupling kinetics and incomplete reactions, potentially requiring longer coupling times or more potent coupling reagents.[6] |
| Aggregation Prevention | Potentially Better | Potentially Poorer | The steric bulk of the Trt group can disrupt inter-chain hydrogen bonding, which is a primary cause of peptide aggregation during SPPS. This can lead to improved Fmoc group removal and overall synthesis efficiency in difficult sequences.[4] |
| Side Reactions during Cleavage | Alkylation by Trityl Cations | Alkylation by t-Butyl Cations | Cleavage of the Trt group generates stable trityl cations that can alkylate nucleophilic residues like Trp and Met. The use of scavengers is critical. Milder cleavage conditions for Trt removal can result in fewer side reactions and a purer crude product compared to the harsh conditions required for tBu removal.[4][7] |
| Crude Peptide Purity | Generally Higher (with optimized cleavage) | Potentially Lower (due to harsher cleavage) | Studies on model peptides with other amino acids have shown that the milder acidolysis of Trt groups leads to purer crude peptides.[5] |
Mitigating Limitations: Optimized Experimental Protocols
Success with this compound hinges on the careful optimization of coupling and cleavage protocols to address the challenges of steric hindrance and side reactions.
Optimized Coupling Protocol for this compound
This protocol is designed to maximize coupling efficiency while minimizing the risk of side reactions.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
Coupling reagent (e.g., HATU, 3-5 equivalents)
-
Base (e.g., DIPEA, 6-10 equivalents)
-
Anhydrous DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in anhydrous DMF for at least 30 minutes in a reaction vessel.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and the coupling reagent (e.g., HATU) in a minimal amount of anhydrous DMF.
-
Base Addition: Add the base (e.g., DIPEA) to the activated amino acid solution and mix for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature.
-
Monitoring and Extended Coupling: Due to potential steric hindrance, monitor the coupling reaction using a qualitative method (e.g., Kaiser test). If the reaction is incomplete after 2 hours, extend the coupling time to 4 hours or consider a double coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
Workflow for Optimized Coupling of this compound
Caption: Optimized coupling workflow for this compound.
Optimized Cleavage and Deprotection Protocol
This protocol is designed to efficiently cleave the peptide from the resin and remove the trityl group while minimizing side reactions through the use of scavengers.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water. (For peptides containing methionine, consider adding 2.5% 1,2-ethanedithiol (EDT)).
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Reaction: Agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow due to the formation of the trityl cation.
-
Peptide Precipitation: Filter the cleavage solution to separate the resin. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the peptide suspension to pellet the crude peptide. Decant the ether and wash the pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Decision-Making for Cleavage Cocktail Composition
Caption: Decision workflow for selecting the appropriate cleavage cocktail.
Alternative Strategies for Homoserine Incorporation
Beyond the direct use of protected homoserine derivatives, other methods exist for introducing this residue.
-
Cyanogen Bromide (CNBr) Cleavage of Methionine: A common strategy involves synthesizing a peptide with a methionine residue at the desired position. Subsequent treatment with CNBr cleaves the peptide C-terminal to the methionine, resulting in a C-terminal homoserine lactone. This method is particularly useful for generating large peptide libraries for screening purposes.[3]
-
Chemoselective Ligation: Techniques like the α-ketoacid-hydroxylamine (KAHA) ligation can be employed to form a homoserine residue at the ligation site, offering a powerful tool for the convergent synthesis of large and complex peptides.[3]
Conclusion
This compound is an indispensable tool for the synthesis of homoserine-containing peptides. While its bulky trityl group presents challenges such as potential steric hindrance during coupling and the need for careful scavenger use during cleavage, these can be effectively managed with optimized protocols. The high acid lability of the trityl group offers a distinct advantage for the synthesis of acid-sensitive peptides, often resulting in higher purity crude products compared to alternatives like t-butyl protection. The choice between different protecting group strategies and synthetic methodologies should be guided by the specific sequence, the desired final product, and the overall synthetic goals. A thorough understanding of the principles outlined in this guide will empower researchers to effectively utilize this compound and its alternatives to advance their research and development efforts.
References
Safety Operating Guide
Proper Disposal of Fmoc-O-trityl-L-homoserine: A Guide for Laboratory Professionals
Fmoc-O-trityl-L-homoserine is an amino acid derivative widely used in peptide synthesis.[1] Proper management and disposal of this and any unused chemical reagent are critical to ensure laboratory safety and environmental protection.
Physicochemical and Safety Data
The following table summarizes the known properties of this compound and the safety information derived from its analogue, Fmoc-O-trityl-L-serine.
| Property | Data | Source |
| Chemical Name | N-α-Fmoc-O-trityl-L-homoserine | [2] |
| Synonyms | Fmoc-Hse(Trt)-OH, Fmoc-L-HomoSer(Trt)-OH | [1] |
| CAS Number | 111061-55-3 | [1][3] |
| Molecular Formula | C₃₈H₃₃NO₅ | [1] |
| Molecular Weight | 583.68 g/mol | [1] |
| Appearance | White to off-white crystals/powder | [1] |
| Melting Point | 60 - 72 °C | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
| Potential Hazards | May be harmful if inhaled, swallowed, or absorbed through the skin. May cause respiratory tract, skin, and eye irritation. | [4] |
| Hazardous Decomposition | Under fire conditions, may produce oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂, …). | [4] |
| Incompatible Materials | Strong oxidizing agents. | [4] |
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the step-by-step process for the disposal of small quantities of solid this compound typically found in a research setting.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical waste, ensure appropriate PPE is worn.
-
Eyes: Safety glasses or splash goggles.[4]
-
Hands: Chemically resistant gloves (e.g., nitrile).[4]
-
Body: A standard laboratory coat.[4]
-
Respiratory: If handling large quantities or if dust is generated, use a dust respirator or work in a ventilated fume hood.[4]
2. Waste Characterization:
-
Based on available data, this compound should be treated as a non-hazardous solid chemical waste unless it is mixed with other hazardous substances. However, institutional policies may require it to be disposed of as hazardous waste. Always err on the side of caution.
3. Container Selection and Preparation:
-
Primary Container: Dispose of the solid reagent chemical in its original manufacturer's container if possible.[5] If not, use a new, clean, and dry container made of a material compatible with the chemical (e.g., glass or polyethylene).
-
Container Condition: The container must be in good condition, with no cracks, rust, or leaks, and must have a secure, leak-proof screw-on cap.[5][6]
-
Headroom: Do not overfill the container. Leave at least one inch of headroom to allow for expansion.
4. Labeling:
-
All waste containers must be properly labeled as soon as waste is added.
-
Affix a "Hazardous Waste" tag or the specific chemical waste label required by your institution.[6]
-
The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The quantity of waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
5. Waste Storage (Satellite Accumulation Area):
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[7]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Segregation: Store the waste container away from incompatible materials, such as strong oxidizing agents.[4]
-
Secondary Containment: Place the waste container in a secondary container, such as a lab tray or dishpan, to contain any potential leaks or spills.[5] The secondary container should be chemically compatible and large enough to hold 110% of the primary container's volume.[5]
6. Arranging for Disposal:
-
Once the container is full or has been in storage for the maximum allowable time (e.g., 90 days or 1 year, depending on institutional policy and generator status), arrange for a waste pickup.[5]
-
Contact your institution's EHS department to schedule a collection by their hazardous waste technicians or a licensed hazardous waste disposal contractor.
-
Do not dispose of this chemical in the regular trash or pour it down the sink.[8]
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. This compound | 111061-55-3 [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. acs.org [acs.org]
Personal protective equipment for handling Fmoc-O-trityl-L-homoserine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of Fmoc-O-trityl-L-homoserine (CAS 111061-55-3), a key reagent in peptide synthesis. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity. This information is compiled from safety data sheets of closely related compounds and general best practices for handling Fmoc-protected amino acids.
I. Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is necessary to minimize exposure and prevent contamination.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard. Double-gloving is recommended for handling concentrated solutions. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin. |
| Respiratory Protection | Dust Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles. Work should be conducted in a certified chemical fume hood.[1] |
II. Health Hazard Information
Based on data for similar trityl-protected Fmoc-amino acids, this compound may pose the following hazards:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1][2]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[2]
-
Eye Contact: May cause eye irritation.[2]
III. Handling and Storage
Proper handling and storage are critical to maintain the chemical's integrity and ensure a safe laboratory environment.
Storage:
-
Store in a tightly closed container.
-
Recommended storage temperature is between 0°C and 8°C.[3]
Handling:
-
Avoid breathing dust.
-
Keep away from heat and sources of ignition.[2]
-
Use in a well-ventilated area, preferably a chemical fume hood, especially when handling the powdered form.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]
IV. Experimental Protocol: Safe Reconstitution of Lyophilized Powder
This protocol outlines the standard procedure for safely reconstituting lyophilized this compound.
Materials:
-
Vial of lyophilized this compound
-
Appropriate sterile solvent (e.g., dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP))
-
Sterile syringes or calibrated pipettes
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Preparation and Sanitization: Before beginning, thoroughly wash your hands and put on the required PPE (lab coat, gloves, and safety goggles). Sanitize your work area within a chemical fume hood.
-
Equilibrate to Room Temperature: Remove the sealed vial from cold storage and allow it to warm to room temperature before opening. This prevents condensation of moisture inside the vial.
-
Solvent Addition: In a chemical fume hood, carefully unseal the vial. Using a sterile syringe or pipette, slowly add the calculated volume of the appropriate solvent to the vial.
-
Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent aerosol formation.
-
Transfer: Once dissolved, the solution can be carefully transferred to the reaction vessel using a sterile syringe or pipette.
V. Spill and Disposal Plan
Spill Response:
-
Small Spills: For small spills of the solid material, use appropriate tools to carefully scoop the spilled material into a designated waste disposal container.[1][2]
-
Large Spills: For larger spills, use a shovel to place the material into a convenient waste disposal container.[1][2]
-
In case of any spill, ensure the area is well-ventilated and wear appropriate PPE. A self-contained breathing apparatus may be necessary to avoid inhalation of the product.[1]
Waste Disposal:
-
Solid Waste: All consumables that have come into contact with this compound (e.g., gloves, pipette tips, vials) must be collected in a designated hazardous chemical waste container.
-
Liquid Waste: Unused or expired solutions should be collected in a labeled hazardous waste container. Never dispose of chemical solutions down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
VI. First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
